Z-Devd-fmk
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-JYEBCORGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879990 | |
| Record name | Z-DEVD-fluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-95-9 | |
| Record name | Z-DEVD-fluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a cornerstone research tool for studying apoptosis and other caspase-mediated cellular processes. This guide provides a comprehensive overview of its mechanism of action, target specificity, quantitative efficacy, and detailed protocols for its application in key experimental assays. Furthermore, it explores the off-target effects and alternative cell death pathways that can be induced by Z-VAD-FMK, offering a nuanced understanding of its cellular impact.
Core Mechanism of Action: Irreversible Caspase Inhibition
Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis. The inhibitory mechanism is predicated on the covalent and irreversible binding of the fluoromethylketone (FMK) group to the catalytic cysteine residue within the active site of the caspases. This interaction effectively and permanently neutralizes the enzyme's proteolytic activity.
The peptide sequence Val-Ala-Asp (VAD) mimics the caspase cleavage site, conferring a degree of specificity and facilitating the inhibitor's entry into the catalytic pocket. The benzyloxycarbonyl (Z) group enhances the molecule's cell permeability, allowing it to readily cross the plasma membrane and access cytosolic caspases.
By inhibiting both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), Z-VAD-FMK effectively blocks the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of cellular substrates.
Quantitative Data: Inhibitory Potency
The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its low IC50 values across a range of caspases. While it potently inhibits most human caspases, it is notably less effective against caspase-2.
| Caspase Target | Reported IC50 Range (nM) |
| Caspase-1 | 1.5 - 50 |
| Caspase-3 | 0.2 - 5800 |
| Caspase-4 | Data not consistently reported |
| Caspase-5 | Data not consistently reported |
| Caspase-6 | Data not consistently reported |
| Caspase-7 | Data not consistently reported |
| Caspase-8 | 0.7 - 350 |
| Caspase-9 | 1.5 - 12000 |
| Caspase-10 | 520 - 5760 |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
Off-Target Effects and Induced Alternative Cell Death Pathways
While Z-VAD-FMK is a powerful tool for studying caspase-dependent apoptosis, it is crucial to be aware of its potential off-target effects and its ability to induce alternative, non-apoptotic cell death pathways.
Induction of Necroptosis
In certain cell types and under specific stimuli (e.g., TNF-α stimulation), the inhibition of caspase-8 by Z-VAD-FMK can divert the cellular response from apoptosis to necroptosis.[1][2] This programmed necrotic cell death pathway is mediated by receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[1]
Induction of Autophagy
Recent studies have revealed that Z-VAD-FMK can induce autophagy, a cellular process of self-digestion, independent of its caspase-inhibitory activity. This is attributed to the off-target inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. Inhibition of NGLY1 leads to an accumulation of misfolded glycoproteins, triggering an autophagic response.
Experimental Protocols
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the measurement of caspase-3 and -7 activity in cultured cells treated with Z-VAD-FMK.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-VAD-FMK (20 mM stock in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plates
-
Plate-reading luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis using your chosen stimulus. Include a positive control (inducer only) and a negative control (untreated cells).
-
Incubate for the desired period to allow for apoptosis induction.
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent and the cell plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
References
The Role of Z-VAD-FMK in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK, or Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone, is a cornerstone tool in the study of programmed cell death.[1] It is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the core enzymatic drivers of apoptosis.[1][2][3] Initially developed with therapeutic potential in mind, its utility has been firmly established in fundamental research, where it is instrumental for dissecting the roles of caspases in apoptosis, inflammation, and other forms of cell death.[4][5] This guide provides an in-depth overview of Z-VAD-FMK's mechanism, applications, and the experimental protocols for its use, serving as a critical resource for professionals in life sciences and drug development.
Core Properties and Mechanism of Action
Z-VAD-FMK functions by irreversibly binding to the catalytic site of most caspase enzymes, thereby preventing the proteolytic cascade essential for the execution of apoptosis.[6] The peptide sequence (Val-Ala-Asp) is recognized by the caspase active site, while the fluoromethylketone (FMK) group covalently binds to the cysteine residue in the active site, leading to irreversible inhibition.[1][7] Its cell-permeability is enhanced by the N-terminal benzyloxycarbonyl (Z) group, allowing it to effectively target intracellular caspases in live-cell experiments.[7]
Table 1: Chemical and Physical Properties of Z-VAD-FMK
| Property | Value | Reference(s) |
| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | [1][6] |
| Synonyms | Z-VAD(OMe)-FMK, Caspase Inhibitor VI | [2][8] |
| Molecular Formula | C₂₂H₃₀FN₃O₇ | [6][9] |
| Molecular Weight | 467.5 g/mol | [6][9] |
| Appearance | Lyophilized solid or wax | [9] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [6][9] |
| Purity | Typically ≥95% (HPLC/UHPLC) | [3][6] |
Role in Apoptosis Research: The Pan-Caspase Inhibitor
Apoptosis proceeds through two primary pathways—extrinsic (death receptor-mediated) and intrinsic (mitochondrial)—both of which converge on the activation of a cascade of caspase enzymes. Z-VAD-FMK is considered a "pan-caspase" inhibitor because it potently blocks a wide range of both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[6][10] It is effective against human caspases-1 through -10, with the notable exception of Caspase-2.[6][10] This broad activity makes it an invaluable tool for determining whether a specific cell death process is caspase-dependent.
Quantitative Efficacy Data
The inhibitory concentration (IC₅₀) of Z-VAD-FMK varies depending on the specific caspase and the assay conditions. It is generally effective at low to mid-nanomolar concentrations for most caspases.[11]
Table 2: Reported Inhibitory Concentrations of Z-VAD-FMK
| Target | IC₅₀ / Effective Concentration | Context / Cell Type | Reference(s) |
| Pan-Caspase (General) | Low-mid nanomolar range | In vitro assays | [11] |
| Apoptosis Induction | 0.0015 - 5.8 mM (IC₅₀) | Tumor cells | [3] |
| Caspase-3 Processing | 10 µM | THP.1 and Jurkat cells | [2] |
| Apoptosis Inhibition | 20 µM | Jurkat cells | [12][13] |
| Apoptosis Inhibition | 50 µM | HL60 cells | [2] |
Beyond Apoptosis: Interplay with Other Cell Death Pathways
A critical aspect of Z-VAD-FMK in research is its ability to reveal alternative cell death pathways by blocking apoptosis. This has been particularly important in the study of necroptosis and pyroptosis.
Induction of Necroptosis
Necroptosis is a form of programmed, inflammatory necrosis that is independent of caspases. In many cell types, Caspase-8 acts as a molecular switch; its activity promotes apoptosis while simultaneously cleaving and inactivating key components of the necroptosis machinery, namely RIPK1 and RIPK3.[14][15] When Caspase-8 is blocked by Z-VAD-FMK in the presence of stimuli like TNF-α, RIPK1 and RIPK3 are free to activate, leading to the phosphorylation of MLKL and subsequent cell lysis.[14][16][17] Therefore, Z-VAD-FMK is a standard tool used to experimentally induce necroptosis.[14][18]
Inhibition of Pyroptosis
Pyroptosis is another form of inflammatory cell death critical for host defense, driven by inflammatory caspases such as Caspase-1 (in humans) and Caspase-11 (in mice).[6] These caspases are activated within a large multiprotein complex called the inflammasome.[6] Activated Caspase-1 cleaves Gasdermin D (GSDMD) to form pores in the cell membrane and processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[6] Because Z-VAD-FMK inhibits inflammatory caspases, it is an effective tool to block the pyroptotic pathway and subsequent cytokine release.[6][19][20]
Experimental Protocols and Methodologies
Correct handling and application of Z-VAD-FMK are crucial for reproducible results.
Reconstitution and Storage
-
Reconstitution: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6]
-
Storage: The lyophilized powder should be stored at -20°C. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[21]
General Guidelines for In Vitro Use
-
Working Concentration: The optimal concentration varies by cell type and experimental design but typically ranges from 10 µM to 100 µM.[2] A common starting concentration for apoptosis inhibition assays is 20-50 µM.[2][3][12]
-
Treatment Time: For apoptosis inhibition, Z-VAD-FMK should be added to the cell culture concurrently with or slightly before (e.g., 30-60 minutes) the apoptotic stimulus.[1][8]
-
Controls: Always include a vehicle control (DMSO) at the same final concentration used for the Z-VAD-FMK treatment.
Example Protocol: Apoptosis Inhibition Assay via Flow Cytometry
This protocol outlines a typical experiment to assess if an apoptosis-inducing compound (Compound X) acts in a caspase-dependent manner.
Expected Outcome: If Compound X induces apoptosis via caspase activation, the "Z-VAD-FMK + Compound X" group should show a significant reduction in the percentage of apoptotic cells (Annexin V positive) compared to the "Compound X" alone group.
Applications and Considerations in Drug Development
In drug development and preclinical studies, Z-VAD-FMK is primarily a research tool rather than a therapeutic candidate. Its broad specificity can lead to off-target effects, and inhibiting apoptosis can have unintended consequences, such as promoting the survival of malignant cells.[7][19][20] However, it is invaluable for:
-
Target Validation: Confirming that a novel compound's cytotoxic effect is mediated by caspases.
-
Disease Modeling: Studying the role of apoptosis in various conditions, such as neurodegenerative diseases, ischemic injury, and inflammatory disorders.[7][9][22]
-
Cryopreservation: Research has shown that including Z-VAD-FMK during the cryopreservation and thawing of cells or tissues can improve viability by inhibiting apoptosis induced by the freezing process.[22][23]
Conclusion
Z-VAD-FMK is an indispensable molecule in the field of cell death research. Its ability to potently and broadly inhibit caspases allows scientists to definitively probe the involvement of apoptosis in biological processes. Furthermore, its use has been instrumental in uncovering and studying alternative cell death pathways like necroptosis. While its clinical application is limited, its role as a fundamental research tool ensures that Z-VAD-FMK will continue to be a key compound for researchers and drug developers aiming to understand and manipulate the intricate machinery of cell death.
References
- 1. Z-VAD-FMK | AAT Bioquest [aatbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. youtube.com [youtube.com]
- 8. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 9. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]
- 21. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-VAD-FMK: A Technical Guide to the Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research. By binding to the catalytic site of caspases, a family of cysteine proteases central to the apoptotic signaling cascade, Z-VAD-FMK effectively blocks the induction of programmed cell death. Its broad-spectrum activity makes it an invaluable tool for investigating the roles of caspases in various physiological and pathological processes. This guide provides an in-depth overview of the chemical structure, properties, and biological actions of Z-VAD-FMK, including detailed experimental protocols and visualizations of the pathways it modulates.
Chemical Structure and Properties
Z-VAD-FMK is a synthetic tripeptide that has been modified to enhance its inhibitory activity and cell permeability. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus features a fluoromethylketone (FMK) moiety, which irreversibly binds to the active site of caspases. The O-methylation of the aspartic acid residue increases its stability and cell permeability.[1][2][3][4]
Table 1: Chemical Identifiers and Properties of Z-VAD-FMK
| Property | Value |
| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate[5] |
| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[3][5] |
| CAS Number | 187389-52-2[5][6][7] |
| Molecular Formula | C22H30FN3O7[1][7] |
| Molecular Weight | 467.49 g/mol [5][6][7] |
| Appearance | White lyophilized solid or wax[1][7] |
| Purity | ≥95%[4][6] |
| Solubility | Soluble in DMSO (e.g., to 10 mg/mL or 20 mM)[1][8]; Insoluble in water and ethanol[5] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[9] |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1[7] |
| InChI | InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1[7] |
Biological Properties and Mechanism of Action
Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the exception of caspase-2.[10] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[10] They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to apoptotic stimuli.
The mechanism of inhibition involves the covalent binding of the fluoromethylketone group of Z-VAD-FMK to the catalytic cysteine residue in the active site of the caspase. This binding is irreversible and effectively blocks the protease activity of the enzyme.[2][10] By inhibiting multiple caspases, Z-VAD-FMK can block apoptosis induced by various stimuli that activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10]
The Caspase Signaling Cascade
Apoptosis is primarily executed through two major signaling pathways that converge on the activation of effector caspases.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., Fas, TNFR).[5][8] This leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspases, primarily pro-caspase-8.[5][8] Active caspase-8 then directly cleaves and activates effector caspases such as caspase-3.[11]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[5][7] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator pro-caspase-9.[5][6] Active caspase-9 then activates effector caspases like caspase-3.
Z-VAD-FMK, as a pan-caspase inhibitor, can intercept this cascade at multiple points by inhibiting both initiator (caspase-8, caspase-9) and effector (caspase-3, caspase-6, caspase-7) caspases.
References
- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abeomics.com [abeomics.com]
- 6. portlandpress.com [portlandpress.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. rupress.org [rupress.org]
Z-VAD-FMK: A Technical Guide to Cell Permeability and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cell permeability and stability of Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone), a widely utilized pan-caspase inhibitor in apoptosis research. This document consolidates critical data on its efficacy, stability under various conditions, and detailed protocols for its application and analysis, serving as an essential resource for researchers in cell biology and drug development.
Core Properties and Mechanism of Action
Z-VAD-FMK is a cell-permeable, irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death.[1][2] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme. The benzyloxycarbonyl (Z) group enhances its lipophilicity, facilitating its passage across cell membranes.[3]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, ZVAD(OMe)-FMK | [2] |
| Molecular Formula | C₂₂H₃₀FN₃O₇ | [2] |
| Molecular Weight | 467.5 g/mol | [2] |
| Purity | ≥95% (HPLC) | [2] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO (≥23.37 mg/mL) and acetonitrile. Insoluble in water and ethanol. | [5] |
Cell Permeability
Z-VAD-FMK is widely recognized for its excellent cell permeability, a critical attribute for its utility in cell-based assays.[3] This property allows it to efficiently reach its intracellular targets and inhibit caspase activity within living cells. The O-methylation of the aspartic acid residue further enhances its stability and cell permeability.[6] While quantitative data on the precise rate of uptake across different cell lines is not extensively published, its widespread and effective use in numerous studies at micromolar concentrations is a strong indicator of its efficient cellular entry.
Stability Profile
The stability of Z-VAD-FMK is a crucial consideration for the design and interpretation of experiments. Several factors, including solvent, temperature, and exposure to light, can influence its integrity and activity.
Storage and Stock Solution Stability
-
Solid Form: The lyophilized powder is stable for up to 3 years when stored at -20°C.[3]
-
Stock Solutions: A stock solution prepared in high-purity DMSO (e.g., 10-20 mM) is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For in vivo experiments, it is advised to use freshly prepared solutions.[5]
Stability in Cell Culture Media
Z-VAD-FMK has a relatively short half-life in aqueous solutions at physiological temperatures. One study has documented a half-life of approximately 4 hours in an experimental setting.[7] This limited stability in culture media necessitates careful consideration of the experimental timeline. For long-term experiments (extending beyond 12-48 hours), fresh inhibitor may need to be added to the culture medium to maintain effective caspase inhibition.[4]
Photostability and pH Sensitivity
Quantitative Data on Inhibitory Activity
Z-VAD-FMK is a broad-spectrum caspase inhibitor, though it exhibits some degree of differential potency against various caspases. It is a potent inhibitor of most human caspases, with the notable exception of caspase-2, against which it shows weaker activity.[2]
IC₅₀ Values for Purified Caspases
| Caspase | IC₅₀ (nM) | Reference(s) |
| Caspase-1 | 530 | [7] |
| Caspase-3 | Low nanomolar | [7] |
| Caspase-4 | Weakly inhibited | [7] |
| Caspase-5 | 2 µM (Ac-LESD-CMK more potent) | [7] |
| Caspase-6 | Weakly inhibited | [7] |
| Caspase-7 | Weakly inhibited | [7] |
| Caspase-8 | 50 nM (Ac-LESD-CMK) | [7] |
| Caspase-9 | 1.5 µM (z-LEHD-FMK more potent) | [7] |
| Caspase-10 | 520 nM (Ac-LESD-CMK) | [7] |
| Caspase-11 (mouse) | Weakly inhibited | [7] |
Note: The provided IC₅₀ values are indicative and can vary depending on the assay conditions and substrate used. Some values are for comparator inhibitors where Z-VAD-FMK was used as a reference.
Effective Concentrations for Apoptosis Inhibition in Cell Lines
| Cell Line | Apoptosis Inducer | Effective Z-VAD-FMK Concentration | Reference(s) |
| THP.1 | Various | 10-50 µM | [3] |
| Jurkat | FasL | 20 µM | [6] |
| HeLa | Total saponin of Solanum lyratum Thunb | 40 µM | [5] |
| Human Granulosa Cells | Etoposide | 50 µM | [4] |
| Molt-3 | Melatonin | 50 µM | [3] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results with Z-VAD-FMK.
Preparation of Z-VAD-FMK Stock Solution
-
Reconstitution: Aseptically add the appropriate volume of high-purity DMSO to the vial of lyophilized Z-VAD-FMK to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex the vial until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol for Assessing Cytotoxicity and Apoptosis Inhibition using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the protective effect of Z-VAD-FMK against a cytotoxic agent.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with various concentrations of Z-VAD-FMK (e.g., 10, 20, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as in the Z-VAD-FMK-treated wells.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (with and without Z-VAD-FMK) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol for Quantifying Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of Z-VAD-FMK as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, gently harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis and the points of inhibition by Z-VAD-FMK.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anti-apoptotic effect of Z-VAD-FMK.
Logical Relationship Diagram
Caption: Logical relationship illustrating the properties and functional consequences of Z-VAD-FMK action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 7. researchgate.net [researchgate.net]
Z-VAD-FMK Target Specificity for Different Caspases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized cell-permeant, irreversible pan-caspase inhibitor. It serves as an essential tool in the study of apoptosis and other cellular processes mediated by caspases. This guide provides a comprehensive overview of the target specificity of Z-VAD-FMK for various caspases, details the experimental protocols for its characterization, and visualizes the relevant cellular pathways and experimental workflows. Understanding the nuances of Z-VAD-FMK's inhibitory profile is critical for the accurate interpretation of experimental results and for its potential therapeutic applications.
Data Presentation: Quantitative Inhibition of Caspases by Z-VAD-FMK
Z-VAD-FMK is known to be a broad-spectrum inhibitor of caspases, a family of cysteine proteases crucial for apoptosis and inflammation. However, its inhibitory potency varies among the different caspase family members. Generally, Z-VAD-FMK inhibits most caspases in the low to mid-nanomolar range.[1][2] It potently inhibits human caspases-1 through -10, with the notable exception of caspase-2, against which it shows weaker activity.[1][3]
The following table summarizes the available quantitative data on the inhibition of various caspases by Z-VAD-FMK. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Caspase | IC50 (nM) | Notes |
| Caspase-1 | 530 | Potent inhibition. |
| Caspase-3 | Low to Mid-nanomolar | Strong inhibition. |
| Caspase-4 | Weakly inhibited | Requires higher concentrations. |
| Caspase-5 | Efficiently blocked | - |
| Caspase-6 | Weakly inhibited | - |
| Caspase-7 | Weakly inhibited | - |
| Caspase-8 | 350 | Potent inhibition. |
| Caspase-9 | 1500 | Moderate inhibition. |
| Caspase-10 | 520 | Potent inhibition. |
| Caspase-11 (mouse) | Weakly inhibited | Murine inflammatory caspase. |
Note: The exact IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Mechanism of Action
Z-VAD-FMK is an irreversible inhibitor that covalently binds to the catalytic cysteine residue in the active site of caspases.[1][4] The fluoromethylketone (FMK) group is a reactive moiety that forms a stable thioether bond with the active site cysteine, leading to the inactivation of the enzyme.
Experimental Protocols: Measuring Caspase Inhibition
The inhibitory activity of Z-VAD-FMK is typically quantified using in vitro enzyme activity assays. A common method is the fluorometric assay, which measures the cleavage of a caspase-specific substrate conjugated to a fluorescent reporter.
Detailed Methodology for a Fluorometric Caspase Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 value of Z-VAD-FMK for a specific caspase (e.g., Caspase-3).
Materials:
-
Recombinant active caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Z-VAD-FMK stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 380/460 nm for AMC, 400/505 nm for AFC)[5][6]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of recombinant caspase-3 in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired final concentration in assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a serial dilution of Z-VAD-FMK in DMSO. Further dilute these into assay buffer to achieve the desired final concentrations in the assay wells. Ensure the final DMSO concentration is consistent across all wells and is typically below 1% to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Z-VAD-FMK at various concentrations (or DMSO for the control)
-
Recombinant caspase-3 solution
-
-
Include control wells:
-
No enzyme control: Assay buffer and substrate only.
-
No inhibitor control (100% activity): Assay buffer, caspase-3, and DMSO.
-
No substrate control: Assay buffer and caspase-3 only.
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the caspase-3 substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The kinetic reading allows for the determination of the initial reaction velocity (V₀).
-
-
Data Analysis:
-
For each Z-VAD-FMK concentration, calculate the initial reaction velocity from the linear phase of the fluorescence versus time plot.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the Z-VAD-FMK concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caspase Activation Pathways
Caspases are key mediators of apoptosis, which can be initiated through two main pathways: the extrinsic and intrinsic pathways.
Caption: Overview of the major caspase activation pathways in apoptosis.
Experimental Workflow for Caspase Inhibition Assay
The following diagram illustrates the typical workflow for determining the inhibitory effect of a compound like Z-VAD-FMK on caspase activity.
Caption: A typical experimental workflow for a caspase inhibition assay.
Off-Target Effects and Considerations
While Z-VAD-FMK is a potent pan-caspase inhibitor, it is not entirely specific and can interact with other cellular proteases, particularly at higher concentrations. This is a critical consideration for interpreting experimental data.
-
Cathepsins and Calpains: Z-VAD-FMK has been reported to inhibit other cysteine proteases such as cathepsins and calpains, although generally with lower potency than for caspases.[7][8]
-
NGLY1/PNGase: Z-VAD-FMK can also inhibit N-glycanase 1 (NGLY1), also known as peptide:N-glycanase (PNGase).[4] This off-target effect can lead to the induction of autophagy, which may complicate the interpretation of cell death assays.[4]
-
Induction of Necroptosis: In some cell types, particularly when caspase-8 is inhibited, Z-VAD-FMK can promote a form of programmed necrosis called necroptosis.[4]
Due to these off-target effects, it is crucial for researchers to:
-
Use the lowest effective concentration of Z-VAD-FMK.
-
Include appropriate controls to distinguish between caspase-dependent apoptosis and other forms of cell death.
-
Consider using more specific caspase inhibitors when investigating the role of a particular caspase.
Conclusion
Z-VAD-FMK remains an invaluable tool for the study of caspase-mediated cellular processes. Its broad-spectrum inhibitory activity allows for the general blockade of apoptosis, facilitating the investigation of upstream signaling events and alternative cell death pathways. However, a thorough understanding of its target specificity, including its varying potency against different caspases and its potential off-target effects, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes. The data and protocols presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize Z-VAD-FMK in their scientific endeavors.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. abcam.cn [abcam.cn]
- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
Z-VAD-FMK: A Technical Guide to the Quintessential Pan-Caspase Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: A Historical Perspective on Z-VAD-FMK
The study of programmed cell death, or apoptosis, underwent a paradigm shift with the discovery of caspases, a family of cysteine-aspartic proteases that act as central executioners of this intricate cellular process. The need for specific tools to dissect the roles of these enzymes led to the development of targeted inhibitors. Among these, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) has emerged as a cornerstone of apoptosis research.
Initially designed with therapeutic applications in mind, the unforeseen cytotoxicity of a metabolic derivative of its fluoromethylketone (FMK) group limited its potential as a clinical drug.[1][2] However, this limitation in a therapeutic context did not diminish its immense value as a research tool.[1][2] Developed by pioneers in histochemistry like Dr. Robert Smith, Z-VAD-FMK became an indispensable molecule for elucidating the significance of caspase inhibition in a multitude of physiological and pathological processes.[1] Its ability to permeate cell membranes and irreversibly block the activity of a broad range of caspases has allowed countless researchers to probe the functional consequences of inhibiting apoptosis and other caspase-mediated pathways. This technical guide provides a comprehensive overview of the history, mechanism, and practical application of Z-VAD-FMK for professionals in the fields of life sciences and drug development.
Chemical Properties and Structure
Z-VAD-FMK is a synthetic peptide derivative designed to mimic the caspase cleavage site. Its chemical structure is fundamental to its function as a cell-permeable, irreversible pan-caspase inhibitor.
| Property | Value | Reference |
| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone | [3][4] |
| Synonyms | Z-VAD(OMe)-FMK, Z-Val-Ala-DL-Asp(OMe)-FMK | [3] |
| Molecular Formula | C₂₂H₃₀FN₃O₇ | [3][4] |
| Molecular Weight | 467.49 g/mol | [3][4] |
| CAS Number | 187389-52-2 | [3] |
| Appearance | White solid or translucent film | [3][4] |
| Purity | Typically ≥95% (HPLC) | [3][4] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL or 20 mM), acetonitrile, and dimethylformamide. | [3][4] |
| Storage | Store lyophilized powder at -20°C for long-term stability (up to 12 months or more). Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. | [3] |
The key structural features of Z-VAD-FMK contribute to its efficacy:
-
"Z" (Benzyloxycarbonyl group): This N-terminal protecting group enhances the lipophilicity of the peptide, facilitating its passage across the cell membrane.[5]
-
"VAD" (Val-Ala-Asp): This tripeptide sequence mimics the preferred cleavage site for many caspases, providing specificity for the enzyme family. The aspartic acid residue in the P1 position is crucial for recognition by the caspase active site.
-
"FMK" (Fluoromethylketone): This C-terminal reactive group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby permanently inactivating the enzyme.[5]
-
O-methylation: The aspartic acid residue is O-methylated, which increases the molecule's stability and cell permeability.[4]
Mechanism of Action: Irreversible Pan-Caspase Inhibition
Z-VAD-FMK functions as a potent, cell-permeable, and irreversible pan-caspase inhibitor.[4] It targets a wide range of caspases, including both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), as well as inflammatory caspases (e.g., caspase-1).[4] However, it is reported to be a poor inhibitor of caspase-2.[4]
The inhibitory mechanism involves the fluoromethylketone group, which acts as a "warhead." This group forms a covalent thioether linkage with the catalytic cysteine residue within the active site of the caspase. This irreversible binding permanently inactivates the enzyme, preventing it from cleaving its downstream substrates and thereby blocking the progression of the apoptotic cascade.[4]
By inhibiting caspases, Z-VAD-FMK can block cellular processes that are dependent on their activity, most notably apoptosis. This leads to increased cell survival in numerous experimental models.[4]
Quantitative Data
Inhibitory Potency (IC₅₀ Values)
While widely acknowledged as a potent pan-caspase inhibitor, a comprehensive and standardized table of IC₅₀ values for Z-VAD-FMK against all individual human caspases is not consistently reported across the literature. However, it is generally accepted that Z-VAD-FMK inhibits most caspases in the low to mid-nanomolar range. One study comparing various caspase inhibitors noted that Z-VAD-FMK was the most potent inhibitor tested against a panel of caspases.[1]
| Caspase Target | Reported IC₅₀ Range (in vitro) |
| Pan-caspase | 0.0015 - 5.8 mM (in tumor cells) |
Note: The wide range reflects the variability in experimental conditions and cell types used in different studies.
Recommended Working Concentrations
The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.
| Application | Cell/Tissue Type | Recommended Concentration Range | Incubation Time | Reference |
| In Vitro Apoptosis Inhibition | Jurkat T-cells | 20 µM | Co-incubation with stimulus | [6] |
| In Vitro Apoptosis Inhibition | THP.1 cells | 10 µM | Co-incubation with stimulus | |
| In Vitro Apoptosis Inhibition | HL-60 cells | 50 µM | Co-incubation with stimulus | |
| In Vitro Apoptosis Inhibition | Human Granulosa Cells | 50 µM | 48 hours | |
| In Vitro Necroptosis Induction | L929 cells | 20 µM | 24 hours | |
| In Vivo (Mouse Model of Endotoxic Shock) | C57BL/6 Mice | 5, 10, 20 µg/g body weight (i.p.) | 2 hours pre-treatment | |
| In Vivo (Mouse Model of Apoptosis) | Balb/c Mice | 100-200 nM/mouse (i.p.) | 1 hour pre-treatment |
Important Considerations for Dosing:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
In Vivo Stability: Due to its reactive nature, Z-VAD-FMK may have a limited half-life in vivo. For experiments extending beyond 12-24 hours, repeated administration may be necessary.
Detailed Experimental Protocols
Protocol for Caspase-3/7 Activity Assay using a Fluorometric Substrate
This protocol describes a method to measure the activity of executioner caspases-3 and -7 in cell lysates, using Z-VAD-FMK as a negative control.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Z-VAD-FMK (10 mM stock in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density in a multi-well plate.
-
Pre-treat a set of wells with Z-VAD-FMK (final concentration 20-50 µM) for 1 hour.
-
Induce apoptosis in the relevant wells (including a Z-VAD-FMK pre-treated set) with the chosen stimulus for the desired duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
In a 96-well black microplate, add 50 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer.
-
Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3/7 fluorogenic substrate (e.g., to a final concentration of 50 µM).
-
Add 50 µL of the reaction master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no cell lysate).
-
Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control. The Z-VAD-FMK treated sample should show significantly reduced fluorescence, confirming that the measured activity is caspase-dependent.
-
Protocol for Induction of Apoptosis with Staurosporine and Inhibition by Z-VAD-FMK in Jurkat Cells
This protocol details the induction of apoptosis in a common suspension cell line and its inhibition by Z-VAD-FMK, which can be assessed by various methods such as flow cytometry (Annexin V/PI staining) or Western blotting.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Staurosporine (1 mM stock in DMSO)
-
Z-VAD-FMK (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 with 10% FBS to a density of approximately 0.5 x 10⁶ cells/mL.
-
Prepare three treatment groups in appropriate culture vessels:
-
Untreated Control: Add DMSO vehicle only.
-
Staurosporine-treated: Add staurosporine to a final concentration of 1 µM.
-
Z-VAD-FMK + Staurosporine: Pre-treat cells with Z-VAD-FMK (final concentration 20-50 µM) for 1 hour, then add staurosporine to a final concentration of 1 µM.
-
-
Incubate the cells for 3-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from each treatment group by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Expected Results:
-
The untreated control should show a high percentage of viable cells.
-
The staurosporine-treated group should show a significant increase in the percentage of apoptotic cells (both early and late).
-
The Z-VAD-FMK + Staurosporine group should show a significant reduction in the percentage of apoptotic cells compared to the staurosporine-only group, demonstrating the inhibitory effect of Z-VAD-FMK.
-
Protocol for In Vivo Administration of Z-VAD-FMK in a Mouse Model of Endotoxic Shock
This protocol provides a general guideline for the intraperitoneal administration of Z-VAD-FMK in a lipopolysaccharide (LPS)-induced endotoxic shock model in mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Z-VAD-FMK
-
Sterile, pyrogen-free saline
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile syringes and needles
Procedure:
-
Preparation of Z-VAD-FMK Solution:
-
Dissolve Z-VAD-FMK in a small amount of DMSO.
-
Further dilute with sterile saline to the desired final concentration. The final DMSO concentration should be minimized. The vehicle control should be a saline solution with the same final concentration of DMSO.
-
-
Animal Dosing:
-
Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Z-VAD-FMK + LPS).
-
Two hours prior to the induction of endotoxic shock, administer Z-VAD-FMK (e.g., at 5, 10, or 20 µg/g of body weight) or the vehicle control via intraperitoneal (i.p.) injection.
-
-
Induction of Endotoxic Shock:
-
Induce endotoxic shock by i.p. injection of LPS (e.g., at 10 µg/g of body weight). The control group receives an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of endotoxemia and survival over a defined period.
-
At specific time points (e.g., 6 hours post-LPS injection), blood can be collected for cytokine analysis (e.g., TNF-α, IL-6).
-
At later time points (e.g., 12 hours post-LPS injection), tissues such as the liver, lungs, and spleen can be harvested for histological analysis or to assess apoptosis (e.g., by TUNEL assay).
-
Ethical Note: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Mandatory Visualizations
Signaling Pathways
Caption: Z-VAD-FMK inhibits key caspases in both extrinsic and intrinsic apoptosis pathways.
Caption: Z-VAD-FMK can promote necroptosis by inhibiting caspase-8-mediated cleavage of RIPK1.
Experimental Workflow
Caption: A typical in vitro experimental workflow using Z-VAD-FMK to study apoptosis.
Conclusion
Z-VAD-FMK, despite its unsuitability for therapeutic use, remains an unparalleled and indispensable tool in the arsenal of researchers studying programmed cell death and inflammation. Its broad specificity, cell permeability, and irreversible mechanism of action provide a robust method for inhibiting caspase activity in a wide array of experimental systems. A thorough understanding of its chemical properties, mechanism, and appropriate experimental application, as detailed in this guide, is crucial for obtaining reliable and interpretable results. As our understanding of the intricate networks of cellular signaling continues to expand, the utility of Z-VAD-FMK in dissecting the roles of caspases in both health and disease is certain to endure.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 4. invivogen.com [invivogen.com]
- 5. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Z-VAD-FMK's Role in Inhibiting Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. While extensively utilized as a tool to study and prevent apoptosis, its role in modulating inflammation is complex and multifaceted. This technical guide provides an in-depth analysis of Z-VAD-FMK's mechanisms in inhibiting inflammatory processes. It delves into its direct inhibition of inflammatory caspases, its paradoxical role in inducing a form of programmed necrosis (necroptosis) that can dampen inflammation, and its effects on cytokine production. This document summarizes key quantitative data, provides detailed experimental protocols for its use in immunological research, and visualizes the core signaling pathways affected by this inhibitor.
Mechanism of Action in Inflammation
Z-VAD-FMK exerts its anti-inflammatory effects through several key mechanisms, primarily centered around its ability to inhibit a broad range of caspases. Caspases are a family of cysteine proteases that play critical roles in both programmed cell death and inflammation.
Direct Inhibition of Inflammatory Caspases
Inflammatory caspases, notably caspase-1, -4, -5 (in humans), and -11 (in mice), are pivotal for the maturation and release of potent pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] These caspases are activated within large multiprotein complexes known as inflammasomes, which assemble in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3][4]
Z-VAD-FMK irreversibly binds to the catalytic site of these caspases, preventing the processing of pro-IL-1β and pro-IL-18 into their biologically active forms.[1] This blockade of cytokine maturation is a primary mechanism by which Z-VAD-FMK can suppress inflammatory responses.
Induction of Macrophage Necroptosis
Paradoxically, while Z-VAD-FMK is a potent inhibitor of apoptosis, it can promote another form of programmed cell death called necroptosis, particularly in macrophages.[5][6] This occurs through the inhibition of caspase-8.[5] In the context of certain stimuli, such as Toll-like receptor (TLR) activation by lipopolysaccharide (LPS), caspase-8 normally cleaves and inactivates key components of the necroptotic pathway, including Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. By inhibiting caspase-8, Z-VAD-FMK allows for the formation of the "necrosome," a complex of RIPK1 and RIPK3, which leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein.[5] Phosphorylated MLKL translocates to the plasma membrane, forming pores that lead to cell lysis.[5]
The necroptosis of pro-inflammatory macrophages can lead to a reduction in the overall inflammatory response by eliminating a major source of inflammatory cytokines.[5][6] This mechanism has been shown to be protective in models of endotoxic shock.[5]
Modulation of Apoptosis-Associated Inflammation
By inhibiting the apoptotic cascade, Z-VAD-FMK can prevent the release of DAMPs from dying cells, which would otherwise trigger an inflammatory response. Apoptotic cells are typically cleared silently by phagocytes without eliciting inflammation. However, when apoptosis is dysregulated or clearance mechanisms are overwhelmed, secondary necrosis can occur, leading to the release of inflammatory cellular contents. By preventing the initiation of apoptosis, Z-VAD-FMK can indirectly limit this source of inflammation.
Quantitative Data
The following tables summarize the inhibitory activity of Z-VAD-FMK on key caspases and its effects on cytokine release in response to inflammatory stimuli.
Table 1: Inhibitory Concentration (IC50) of Z-VAD-FMK for Various Caspases
| Caspase Target | Reported IC50 Value(s) | Reference(s) |
| Pan-Caspase | 0.0015 - 5.8 mM (in vitro) | |
| Caspase-1 | Potently inhibits | [1] |
| Caspase-3 | Potently inhibits | [1] |
| Caspase-8 | Potently inhibits | [1] |
Note: Specific IC50 values for individual caspases can vary depending on the assay conditions and substrate used.
Table 2: Effect of Z-VAD-FMK on Cytokine Release from LPS-Stimulated Macrophages
| Cytokine | Cell Type | Z-VAD-FMK Concentration | % Inhibition of LPS-induced Release | Reference(s) |
| TNF-α | RAW 264.7 | 1 µM | Significant reduction | [7] |
| TNF-α | RAW 264.7 | 10 µM | Significant reduction | [7] |
| TNF-α | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |
| IL-6 | RAW 264.7 | 1 µM | Significant reduction | [7] |
| IL-6 | RAW 264.7 | 10 µM | Significant reduction | [7] |
| IL-6 | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |
| IL-12 | Bone Marrow-Derived Macrophages | 20, 40, 80 µM | Significant reduction | [5] |
| IL-1β | Primary Mouse Macrophages | 20 µM | Significant reduction | [8] |
Note: The percentage of inhibition can vary based on the specific experimental conditions, including the concentration of LPS and the timing of Z-VAD-FMK treatment.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-VAD-FMK to study inflammation.
In Vitro Inhibition of Inflammasome Activation in Macrophages
This protocol describes the use of Z-VAD-FMK to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Z-VAD-FMK (stock solution in DMSO)
-
ELISA kits for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Differentiation of BMDMs: Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages.
-
Cell Seeding: Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with Z-VAD-FMK (e.g., 20 µM) or vehicle (DMSO) for 30-60 minutes.
-
Inflammasome Activation: Stimulate the cells with a NLRP3 activator, such as 5 µM nigericin or 5 mM ATP, for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Assess cell lysis and pyroptosis by measuring LDH release in the supernatants using a cytotoxicity assay kit.
-
In Vivo Murine Model of Endotoxic Shock
This protocol outlines the use of Z-VAD-FMK to mitigate the effects of endotoxemia in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Z-VAD-FMK
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer Z-VAD-FMK (e.g., 10 mg/kg body weight) or vehicle (e.g., DMSO in saline) via intraperitoneal (i.p.) injection.
-
Induction of Endotoxic Shock: After a pre-treatment period (e.g., 1-2 hours), induce endotoxic shock by i.p. injection of a lethal dose of LPS (e.g., 15-20 mg/kg body weight).
-
Monitoring: Monitor the mice for signs of sickness (piloerection, lethargy, huddling) and survival over a period of 48-72 hours.
-
Sample Collection (for mechanistic studies): At a predetermined time point (e.g., 6-12 hours post-LPS), euthanize a separate cohort of mice and collect blood (via cardiac puncture) and peritoneal lavage fluid.
-
Analysis:
-
Measure serum and peritoneal lavage fluid levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Perform histological analysis of organs such as the liver and lungs to assess tissue damage.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Z-VAD-FMK.
Apoptosis Pathway Inhibition by Z-VAD-FMK
Caption: Inhibition of extrinsic and intrinsic apoptosis pathways by Z-VAD-FMK.
Inflammasome Pathway Inhibition by Z-VAD-FMK
Caption: Z-VAD-FMK inhibits inflammasome-mediated cytokine processing and pyroptosis.
Z-VAD-FMK-Induced Necroptosis Pathway
Caption: Z-VAD-FMK promotes necroptosis by inhibiting caspase-8.
Conclusion
Z-VAD-FMK is a powerful and versatile tool for investigating the intricate connections between cell death and inflammation. Its ability to broadly inhibit caspases allows researchers to dissect the roles of these proteases in various inflammatory pathways. While its primary anti-inflammatory effect stems from the direct inhibition of inflammatory caspases and subsequent cytokine maturation, its capacity to induce necroptosis in macrophages reveals a more complex regulatory role. This technical guide provides a foundational understanding of Z-VAD-FMK's mechanisms of action, offers practical experimental protocols, and visualizes the key signaling pathways involved, serving as a valuable resource for researchers in immunology and drug development. Careful consideration of its pleiotropic effects is crucial for the accurate interpretation of experimental results.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Z-VAD-FMK: A Technical Guide to its Effects on Programmed Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a cornerstone research tool for investigating the roles of caspases in programmed cell death. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the execution of apoptosis and pyroptosis. However, its inhibitory action on specific caspases, such as caspase-8, can paradoxically promote necroptosis, a caspase-independent form of cell death. This dual functionality makes Z-VAD-FMK an invaluable reagent for dissecting and differentiating between various cell death signaling pathways. This guide provides an in-depth overview of Z-VAD-FMK's mechanism of action, its differential effects on apoptosis, pyroptosis, and necroptosis, quantitative data on its inhibitory capacity, and detailed experimental protocols for its application.
Mechanism of Action
Z-VAD-FMK is a synthetic peptide engineered to mimic the caspase substrate recognition sequence. The "VAD" (Val-Ala-Asp) sequence is recognized by the catalytic pocket of caspases. The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[1][2][3] The benzyloxycarbonyl ("Z") group enhances the molecule's hydrophobicity, facilitating its permeability across cell membranes.[3] This broad-spectrum activity allows it to inhibit both initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), as well as inflammatory caspases (e.g., caspase-1, -4, -5).[1]
Effects on Programmed Cell Death Pathways
Apoptosis: Potent Inhibition
Apoptosis, or programmed cell death, is a tightly regulated process executed by the caspase family of proteases. Z-VAD-FMK is a classic inhibitor of this pathway.[4] By blocking both upstream initiator caspases (like caspase-8 and -9) and downstream executioner caspases (like caspase-3 and -7), it prevents the cleavage of key cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.[1][5] This makes it a standard negative control in apoptosis studies.[6]
Pyroptosis: Effective Blockade
Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammatory caspases, primarily caspase-1 in the canonical pathway and caspase-4/5 (human) or caspase-11 (mouse) in the non-canonical pathway.[1] These caspases cleave Gasdermin D (GSDMD), whose N-terminal fragment then forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cytokines.[7] Z-VAD-FMK, by inhibiting these inflammatory caspases, effectively blocks GSDMD cleavage and subsequent pyroptotic cell death.[7][8]
Necroptosis: Paradoxical Induction
Necroptosis is a regulated, caspase-independent form of necrosis, or inflammatory cell death. It is typically initiated by stimuli like TNF-α and mediated by a signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[9] A key regulator of this pathway is caspase-8. Under normal conditions, active caspase-8 cleaves and inactivates RIPK1 and RIPK3, thereby inhibiting necroptosis and shunting the cell towards apoptosis.
When Z-VAD-FMK is present, it inhibits caspase-8. This inhibition lifts the "brake" on the necroptotic machinery.[9][10] Consequently, in the presence of an appropriate stimulus (like TNF-α or LPS), Z-VAD-FMK treatment can switch the mode of cell death from apoptosis to necroptosis.[9][10][11] This effect is a critical consideration in experimental design and a powerful tool for inducing necroptosis in vitro and in vivo.[12]
Data Presentation: Inhibitory Activity and Working Concentrations
The efficacy of Z-VAD-FMK varies between different caspases. While it is considered a "pan-caspase" inhibitor, it exhibits different potencies for individual enzymes.
Table 1: IC₅₀ Values of Z-VAD-FMK for Human Caspases IC₅₀ values can vary depending on the assay conditions and substrate used.
| Caspase Target | Reported IC₅₀ Range (nM) | Pathway |
| Caspase-1 | 25 - 530 | Pyroptosis |
| Caspase-3 | 0.2 - 25 | Apoptosis |
| Caspase-4 | Weakly Inhibited | Pyroptosis |
| Caspase-7 | 1.6 - 25 | Apoptosis |
| Caspase-8 | 0.7 - 50 | Apoptosis |
| Caspase-9 | 25 - 400 | Apoptosis |
| Caspase-10 | 520 | Apoptosis |
(Data synthesized from multiple sources, including[13][14])
Table 2: Recommended Working Concentrations for Z-VAD-FMK
| Application | Cell/Tissue Type | Suggested Concentration | Reference(s) |
| In Vitro Apoptosis Inhibition | Jurkat T-cells | 20 µM | [2] |
| Human Granulosa Cells | 50 µM | [15][16] | |
| AML12 Hepatocytes | 12.5 µM | ||
| Cultured Microglia | 20 µM | ||
| In Vitro Necroptosis Induction | Macrophages (BMDMs) | 20 - 80 µM (with LPS) | [9] |
| L929 Fibrosarcoma | 20 µM (with TNFα) | [17] | |
| In Vivo Administration | Mouse (Endotoxic Shock Model) | 20 µg/g (i.p. injection) | [9] |
| Mouse (Preterm Delivery Model) | 1-2 mg/kg (i.p. injection) | [18] |
Experimental Protocols & Workflows
Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using Z-VAD-FMK to determine if a specific stimulus induces caspase-dependent apoptosis.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of Z-VAD-FMK in sterile DMSO.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19]
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final working concentration (e.g., 20-50 µM). Prepare a vehicle control using the same final concentration of DMSO (typically <0.1%).[19]
-
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat one set of cells with the Z-VAD-FMK-containing medium and another with the vehicle control medium for 30-60 minutes.[9]
-
Add the apoptotic stimulus (e.g., Staurosporine, TRAIL, Etoposide) to both Z-VAD-FMK-treated and vehicle-treated wells. Include an untreated control and a Z-VAD-FMK-only control.
-
Incubate for the desired time period (e.g., 4-24 hours), depending on the stimulus and cell type.
-
-
Apoptosis Assessment:
-
Harvest the cells (including any floating cells).
-
Assess apoptosis using a suitable method, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Use a fluorogenic or colorimetric substrate (e.g., DEVD for caspase-3/7) to measure caspase activity in cell lysates.
-
Western Blotting: Probe for cleavage of PARP or caspases (e.g., cleaved caspase-3).
-
-
-
Data Interpretation:
-
A significant reduction in apoptotic markers in the Z-VAD-FMK co-treated group compared to the stimulus-only group indicates that the cell death is caspase-dependent.
-
Protocol: Induction of Necroptosis in Macrophages
This protocol uses Z-VAD-FMK to switch LPS-induced cell death to necroptosis.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of Z-VAD-FMK in DMSO.
-
Prepare a stock solution of Necrostatin-1 (a RIPK1 inhibitor, used as a negative control for necroptosis) in DMSO.
-
Prepare LPS (Lipopolysaccharide) in sterile PBS or culture medium.
-
-
Cell Treatment (e.g., Bone Marrow-Derived Macrophages - BMDMs):
-
Plate BMDMs and allow them to rest.
-
Set up experimental groups: Untreated, LPS only, LPS + Z-VAD-FMK, LPS + Z-VAD-FMK + Necrostatin-1.
-
Pre-treat cells with Z-VAD-FMK (e.g., 50 µM) and/or Necrostatin-1 for 30-60 minutes.[9]
-
Add LPS (e.g., 100 ng/mL) to the appropriate wells.[9]
-
Incubate for 12-24 hours.
-
-
Necroptosis Assessment:
-
Cell Viability: Measure cell death using assays that detect membrane rupture, such as LDH release assay or PI uptake measured by flow cytometry or fluorescence microscopy.
-
Western Blotting: Analyze cell lysates for phosphorylation of MLKL (p-MLKL), a key marker of necroptosis activation.
-
-
Data Interpretation:
-
An increase in cell death (LDH release/PI uptake) in the LPS + Z-VAD-FMK group compared to the LPS-only group suggests induction of necroptosis.
-
Inhibition of this cell death by Necrostatin-1 confirms that the process is RIPK1-dependent necroptosis.
-
Off-Target Effects and Critical Considerations
While Z-VAD-FMK is a powerful tool, researchers must be aware of its limitations and potential off-target effects.
-
Induction of Autophagy: Z-VAD-FMK has been shown to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in ER-associated degradation. This off-target inhibition can induce cellular autophagy, independent of its effects on caspases.[20][21][22] For studies where autophagy could be a confounding factor, alternative pan-caspase inhibitors like Q-VD-OPh, which does not inhibit NGLY1, should be considered.[21]
-
Caspase-Independent Cell Death: The failure of Z-VAD-FMK to prevent cell death does not definitively rule out apoptosis, but strongly suggests the involvement of a caspase-independent pathway like necroptosis or ferroptosis.[19][23][24]
-
Therapeutic Limitations: Although initially developed with therapeutic potential in mind, unforeseen cytotoxicity associated with a metabolic derivative of the FMK compound has largely limited its use to fundamental research.[25][26]
-
Concentration and Cell Type: The optimal concentration of Z-VAD-FMK is highly dependent on the cell type and the specific experimental conditions.[19] Titration experiments are essential to determine the lowest effective concentration to minimize off-target effects.
Conclusion
Z-VAD-FMK remains an indispensable inhibitor for cell death research. Its ability to potently block caspase-dependent apoptosis and pyroptosis allows for the clear identification of these pathways. Furthermore, its paradoxical ability to induce necroptosis by inhibiting caspase-8 provides a unique method for studying this distinct form of programmed cell death. A thorough understanding of its multifaceted effects, combined with careful experimental design and awareness of its potential off-target activities, enables researchers to effectively dissect the complex and interconnected pathways of programmed cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. quora.com [quora.com]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qvdoph.com [qvdoph.com]
- 20. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Z-VAD-FMK: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-VAD-FMK, a potent pan-caspase inhibitor, in in vitro cell culture experiments. This document details its mechanism of action, provides structured data on its application in various cell lines, and offers detailed protocols for key experimental setups.
Introduction
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It is a crucial tool for studying apoptosis and other caspase-mediated cellular processes. By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks the apoptotic cascade.[1][3] Its broad-spectrum activity makes it suitable for a wide range of applications in cell biology and drug discovery.[3] While it potently inhibits human caspases-1 through -10 (with the exception of caspase-2), it also shows efficacy against murine caspases.[3]
Mechanism of Action
Z-VAD-FMK functions as an irreversible inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis.[3] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of the caspase, leading to irreversible inhibition.[4] This prevents the processing of downstream caspase substrates, such as PARP, and ultimately halts the apoptotic process.[5] Interestingly, in some contexts, Z-VAD-FMK can promote necroptosis, a form of programmed necrosis, by inhibiting caspase-8.[6][7]
Data Presentation: In Vitro Applications
The following tables summarize the use of Z-VAD-FMK across various cell lines and experimental assays.
Table 1: Z-VAD-FMK in Apoptosis and Cell Viability Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome |
| Jurkat | Apoptosis Assay | 20 µM | Concurrent with inducer | Inhibition of anti-Fas mAb-induced apoptosis.[1] |
| Jurkat | Cell Viability Assay | 100-200 µM | 24 hours | Concentration-dependent inhibition of HaA4-induced apoptosis.[8] |
| THP.1 | Apoptosis Assay | 10 µM | Not specified | Inhibition of apoptosis.[8][9] |
| Molt-3 | Apoptosis Assay | 50 µM | 2 hours | Reduction of melatonin-induced apoptosis.[8] |
| T98G | Cell Viability Assay | 1-100 µM | 24 hours | Improved cell viability when co-treated with TS.[8] |
| HL60 | Apoptosis Assay | 50 µM | Not specified | Abolished apoptotic morphology and blocked DNA fragmentation induced by camptothecin.[8][9] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Cell Viability/Metabolic Activity (WST-1) | 50 µM | 48 hours | Protected against etoposide-induced cell death.[9][10] |
| S2 | Apoptosis Assay | 50 µM | Not specified | Increased survival of transfected cells from 26% to 63%.[8][9] |
| Human Neutrophils | Apoptosis Assay | 1-30 µM | Not specified | Completely blocked TNFα-stimulated apoptosis.[8][9] |
| Human Neutrophils | Apoptosis Assay | >100 µM | Not specified | Enhanced TNFα-induced apoptosis.[8][9] |
Table 2: Z-VAD-FMK in Protein Analysis
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome |
| Jurkat | Western Blot | 5-100 µM | 1 hour pre-treatment | Inhibition of Etoposide-induced cleavage of Caspase-8 and PARP.[5] |
| THP.1 | PARP Protease Assay | 10 µM | Not specified | Inhibition of PARP protease activity in cell lysates.[8][9] |
| THP.1 and Jurkat | Western Blot | 10 µM | Not specified | Inhibition of CPP32 (Caspase-3) processing.[8][9] |
Experimental Protocols
Protocol 1: Preparation of Z-VAD-FMK Stock Solution
Materials:
-
Z-VAD-FMK powder
-
Dimethyl sulfoxide (DMSO), high purity (>99.9%)[11]
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 213.9 µl of DMSO.[5] For a 20 mM stock, dissolve 1 mg in 107 µL of DMSO.[11]
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2]
-
Store the aliquots at -20°C. The stock solution is stable for up to 3-6 months.[4][5]
Protocol 2: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent.
Materials:
-
Cells of interest cultured in appropriate media
-
Apoptosis-inducing agent (e.g., Etoposide, Staurosporine)
-
Z-VAD-FMK stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency.
-
Pre-treatment (Optional but Recommended): For many applications, pre-treating cells with Z-VAD-FMK for 1 hour before inducing apoptosis is effective.[5] Dilute the Z-VAD-FMK stock solution directly into the culture medium to the desired final concentration (typically 10-100 µM).[2]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells. It is recommended to have the following controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with Z-VAD-FMK only (to assess any cytotoxic effects of the inhibitor)
-
Cells treated with the vehicle (e.g., DMSO) at the same concentration as the Z-VAD-FMK treatment (vehicle control).
-
-
Incubation: Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 5 hours for Etoposide in Jurkat cells).[5]
-
Apoptosis Detection: Harvest the cells and proceed with your chosen apoptosis detection method. For Annexin V/PI staining, follow the manufacturer's protocol. Briefly: a. Wash cells with cold PBS. b. Resuspend cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide. d. Incubate in the dark at room temperature. e. Analyze by flow cytometry.
Protocol 3: Western Blot Analysis of Caspase and Substrate Cleavage
This protocol is designed to assess the inhibitory effect of Z-VAD-FMK on the cleavage of caspases and their substrates.
Materials:
-
Cells treated as described in Protocol 2
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved PARP, anti-Caspase-8, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-8) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence or reduction of cleaved caspase or substrate bands in the Z-VAD-FMK treated samples indicates successful inhibition.[10]
Important Considerations
-
Working Concentration: The optimal working concentration of Z-VAD-FMK can vary depending on the cell type, the apoptosis inducer, and the experimental duration. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific system, typically in the range of 5-100 µM.[4][5]
-
Solvent Control: Since Z-VAD-FMK is dissolved in DMSO, it is crucial to include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to account for any potential effects of the solvent.[4]
-
Stability: For long-term experiments (12-48 hours), it may be necessary to add fresh inhibitor as it can be inactivated by endogenous cysteine proteases.[11]
-
Off-Target Effects: While Z-VAD-FMK is a potent caspase inhibitor, it has been reported to have off-target effects, such as inhibiting T-cell proliferation independently of its caspase-inhibitory properties.[12] Researchers should be aware of these potential confounding factors.
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Z-VAD-FMK Stock Solution in DMSO: An Application Note and Protocol
Introduction
Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research to prevent caspase-mediated cell death, thereby allowing for the study of upstream signaling pathways and the role of apoptosis in various physiological and pathological processes.[1] This document provides a detailed protocol for the preparation, storage, and handling of Z-VAD-FMK stock solutions in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative information for Z-VAD-FMK.
| Parameter | Value | Reference |
| Molecular Weight | 467.49 g/mol | [2][3] |
| Molecular Formula | C₂₂H₃₀FN₃O₇ | [2][3] |
| Solubility in DMSO | ≥ 10 mg/mL (≥ 20 mM) | [4] |
| Recommended Stock Concentration | 10-50 mM | N/A |
| Typical Working Concentration | 10-100 µM | [1] |
| Storage of Stock Solution | -20°C for several months | [5] |
Experimental Protocols
Materials
-
Z-VAD-FMK powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Preparation of a 20 mM Z-VAD-FMK Stock Solution
This protocol describes the preparation of 1 mL of a 20 mM Z-VAD-FMK stock solution. Adjust volumes as needed based on the amount of Z-VAD-FMK powder.
-
Equilibrate Reagents: Allow the vial of Z-VAD-FMK powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture. Moisture-absorbing DMSO can reduce the solubility of Z-VAD-FMK.[1]
-
Weigh Z-VAD-FMK: Accurately weigh out 9.35 mg of Z-VAD-FMK powder. For ease of handling, it is common to purchase Z-VAD-FMK in pre-weighed aliquots (e.g., 1 mg or 5 mg). If using a pre-weighed amount, proceed to the next step and adjust the volume of DMSO accordingly.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the Z-VAD-FMK powder. To prepare a 20 mM solution with 9.35 mg of Z-VAD-FMK, add 1 mL of DMSO.
-
Calculation:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.00935 g / (467.49 g/mol * 0.020 mol/L) = 0.001 L = 1 mL
-
-
-
Vortexing: Vortex the solution thoroughly until the Z-VAD-FMK is completely dissolved. Gentle warming at 37°C for 10 minutes or brief sonication can aid in dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Visualized Workflows and Pathways
Experimental Workflow for Z-VAD-FMK Application
The following diagram illustrates a typical workflow for using the prepared Z-VAD-FMK stock solution in a cell-based apoptosis assay.
Caption: Workflow for preparing and using Z-VAD-FMK in apoptosis assays.
Simplified Apoptosis Pathway Inhibition by Z-VAD-FMK
This diagram depicts the general mechanism of how Z-VAD-FMK inhibits the caspase cascade in apoptosis.
Caption: Z-VAD-FMK inhibits both initiator and executioner caspases.
Conclusion
The proper preparation and storage of Z-VAD-FMK stock solutions are crucial for obtaining reliable and reproducible results in apoptosis research. By following this detailed protocol, researchers can ensure the integrity and efficacy of this pan-caspase inhibitor in their experiments. Always refer to the manufacturer's specific instructions for the lot of Z-VAD-FMK being used, as minor variations may exist.
References
Application Notes and Protocols: Utilizing Z-VAD-FMK in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-VAD-FMK, a pan-caspase inhibitor, in combination with various apoptosis-inducing agents. This document outlines the mechanism of action, key considerations, detailed experimental protocols, and expected outcomes, supported by quantitative data and signaling pathway diagrams.
Introduction
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of most caspases, thereby preventing the apoptotic cascade.[1][2][3] While broadly used to inhibit apoptosis, it is crucial to recognize that in many cell types, the inhibition of caspase-8 by Z-VAD-FMK can reroute the cell death pathway towards necroptosis, a form of programmed necrosis.[4][5][6][7] This document provides protocols for using Z-VAD-FMK to either block apoptosis or to intentionally induce necroptosis in the presence of an appropriate stimulus.
Mechanism of Action
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which dismantle the cell. Z-VAD-FMK irreversibly binds to the catalytic site of these caspases, preventing the cleavage of their substrates and halting the apoptotic process.[1]
However, in the presence of stimuli like TNF-α, the inhibition of caspase-8 by Z-VAD-FMK can lead to the activation of an alternative, caspase-independent cell death pathway known as necroptosis.[4][5][8] This pathway is mediated by receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) and mixed lineage kinase domain-like protein (MLKL).[5]
Key Applications
-
Inhibition of Apoptosis: To confirm that a specific stimulus induces caspase-dependent apoptosis.
-
Induction of Necroptosis: To study caspase-independent cell death pathways.[4][5][6]
-
Drug Development: To evaluate the efficacy of novel therapeutics that target apoptotic or necroptotic pathways.
Data Presentation: Efficacy of Z-VAD-FMK in Modulating Cell Death
The following tables summarize quantitative data from various studies on the effect of Z-VAD-FMK in combination with apoptosis-inducing agents.
Table 1: Inhibition of Apoptosis by Z-VAD-FMK
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Observed Effect | Reference |
| Jurkat | Doxorubicin | Not Specified | Prevented all morphological and biochemical features of apoptosis and cell death. | [9] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | Inhibited the etoposide-induced decrease in metabolic activity and increased the number of viable cells. | [10] |
| Molt-4 | AHPN (1 µM) | Not Specified | Completely inhibited AHPN-induced caspase-3-like activity and greatly reduced DNA fragmentation. | [11] |
| In vitro derived bovine embryos | Cryopreservation | 20 µM | Increased embryo survival (76.1% vs 51.1%) and hatching rates (26.5% vs 17.6%) post-warming. Reduced the percentage of DNA fragmented cells (3.4% vs 6.1%). | [12] |
Table 2: Induction of Necroptosis by Z-VAD-FMK in Combination with Apoptosis Inducers
| Cell Line | Stimulus | Z-VAD-FMK Concentration | Observed Effect | Reference |
| Hoxb8-derived macrophages | TNF-α (100 ng/ml) | 20 µM | Induction of necroptosis, which could be blocked by Necrostatin-1. | [13] |
| L929 cells | TNF-α (10 ng/mL) | 10 µM | Expedited TNF-induced necrotic cell death. | [8] |
| Primary mouse hepatocytes | TNF-α/Actinomycin D | Not Specified | Apoptosis was completely blocked at 24 hours, but hepatocytes died by necrosis at 48 hours. | [14] |
| J774A.1 and RAW264.7 macrophages | Endogenous stimulus | Not Specified | Induced autophagy and necrotic cell death. | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for using Z-VAD-FMK.
Caption: Apoptosis and Necroptosis Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis with Z-VAD-FMK
This protocol is designed to determine if a chosen stimulus induces caspase-dependent apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α plus cycloheximide)
-
Z-VAD-FMK (stock solution in DMSO, typically 20-50 mM)[2]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight if applicable.
-
Preparation of Reagents: Prepare working solutions of the apoptosis inducer and Z-VAD-FMK in complete culture medium. A typical final concentration for Z-VAD-FMK is 10-100 µM, which should be optimized for your cell type.[3][15]
-
Pre-treatment:
-
For the experimental group, add Z-VAD-FMK to the desired final concentration to the appropriate wells.
-
For the positive control group (apoptosis induction), add an equivalent volume of DMSO to the wells.
-
For the negative control group (untreated), add an equivalent volume of DMSO to the wells.
-
Pre-incubate the cells with Z-VAD-FMK or vehicle for 30-60 minutes.[15]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the experimental and positive control wells.
-
Add an equivalent volume of culture medium to the negative control wells.
-
-
Incubation: Incubate the plate for a predetermined time (typically 4-24 hours) under standard cell culture conditions.[15]
-
Analysis:
-
Harvest the cells, including any floating cells.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry.
-
Expected Results:
-
Negative Control: High percentage of viable cells (Annexin V-negative, PI-negative).
-
Positive Control: Significant increase in the percentage of apoptotic cells (Annexin V-positive).
-
Experimental Group: A significant reduction in the percentage of apoptotic cells compared to the positive control, indicating that the cell death induced by the stimulus is caspase-dependent.
Protocol 2: Induction of Necroptosis using Z-VAD-FMK and TNF-α
This protocol is designed to induce necroptosis in susceptible cell lines.
Materials:
-
Cell line known to undergo necroptosis (e.g., L929, HT-29, or macrophages)
-
Complete cell culture medium
-
Recombinant TNF-α
-
Z-VAD-FMK (stock solution in DMSO)
-
Necrostatin-1 (optional, as a specific inhibitor of necroptosis for validation)
-
DMSO (vehicle control)
-
Propidium Iodide (PI) or other viability dye
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Preparation of Reagents: Prepare working solutions of TNF-α and Z-VAD-FMK. A common concentration for TNF-α is 10-100 ng/mL and for Z-VAD-FMK is 20-50 µM.[13]
-
Treatment:
-
Necroptosis Group: Add Z-VAD-FMK to the cells and incubate for 30 minutes. Then, add TNF-α.
-
Apoptosis Control: Add only TNF-α (in some cell lines, this may require a co-treatment with a protein synthesis inhibitor like cycloheximide to induce apoptosis).
-
Negative Control: Add vehicle (DMSO) only.
-
(Optional) Necroptosis Inhibition Control: Pre-treat cells with Necrostatin-1 (e.g., 20 µM) for 30 minutes before adding Z-VAD-FMK and TNF-α.[13]
-
-
Incubation: Incubate the cells for an appropriate duration (e.g., 6-24 hours). Necroptosis is often characterized by cell swelling and rupture.
-
Analysis:
-
Analyze cell viability using a PI-based assay. PI will stain the nuclei of cells that have lost membrane integrity, a hallmark of necrosis and necroptosis.
-
Analysis can be performed using fluorescence microscopy or flow cytometry.
-
Expected Results:
-
Negative Control: Low PI staining.
-
Apoptosis Control: Depending on the cell line, may show signs of apoptosis or minimal cell death.
-
Necroptosis Group: A significant increase in PI-positive cells, indicating loss of membrane integrity.
-
Necroptosis Inhibition Control: A significant reduction in PI-positive cells compared to the necroptosis group, confirming that the observed cell death is necroptosis.
Troubleshooting and Key Considerations
-
Solubility of Z-VAD-FMK: Z-VAD-FMK is soluble in DMSO. Prepare a concentrated stock solution (e.g., 20-50 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[15]
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤0.1%).[15]
-
Cell Type Specificity: The response to Z-VAD-FMK can be highly cell-type dependent. Some cells may not undergo necroptosis in the presence of Z-VAD-FMK and an apoptosis inducer.
-
Off-Target Effects: At high concentrations, Z-VAD-FMK may have off-target effects. It is essential to perform dose-response experiments to determine the optimal concentration.
-
Alternative Cell Death Pathways: Be aware that inhibiting both apoptosis and necroptosis may reveal other forms of cell death, such as pyroptosis.[16]
By following these guidelines and protocols, researchers can effectively utilize Z-VAD-FMK to investigate the intricate mechanisms of programmed cell death.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qvdoph.com [qvdoph.com]
- 16. From pyroptosis, apoptosis and necroptosis to PANoptosis: A mechanistic compendium of programmed cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Z-VAD-FMK in Flow Cytometry for Apoptosis Analysis
Application Notes
The pancaspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), is a powerful and widely used tool in the study of apoptosis. As a cell-permeant, irreversible inhibitor of a broad range of caspases, Z-VAD-FMK serves as a critical negative control in experiments designed to elucidate the role of caspase-dependent signaling pathways in programmed cell death. By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks the apoptotic cascade, allowing researchers to differentiate between caspase-dependent and caspase-independent cell death mechanisms.
Flow cytometry is a high-throughput technique that enables the rapid, quantitative analysis of apoptotic cells within a heterogeneous population. When used in conjunction with fluorescent probes that detect key apoptotic events, such as the externalization of phosphatidylserine (PS) and loss of plasma membrane integrity, flow cytometry provides a robust platform for assessing the efficacy of apoptosis-inducing or -inhibiting compounds. The combination of Z-VAD-FMK treatment with Annexin V and Propidium Iodide (PI) staining is a standard method to confirm the caspase-dependency of an observed apoptotic response.
This document provides detailed protocols for the application of Z-VAD-FMK in flow cytometric analysis of apoptosis, along with a summary of quantitative data from various studies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action of Z-VAD-FMK in Apoptosis
Apoptosis, or programmed cell death, is executed through a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens in healthy cells and are activated in response to pro-apoptotic stimuli. There are two major caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Z-VAD-FMK is a tripeptide that mimics the caspase cleavage site and is coupled to a fluoromethylketone (FMK) reactive group. This allows Z-VAD-FMK to covalently bind to the catalytic site of caspases, thereby irreversibly inactivating them. Due to its broad specificity, Z-VAD-FMK can inhibit both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7), effectively halting the apoptotic signaling cascade.
Figure 1. Simplified signaling pathway of apoptosis and the inhibitory action of Z-VAD-FMK.
Data Presentation
The following tables summarize quantitative data from various studies demonstrating the effect of Z-VAD-FMK on apoptosis as measured by flow cytometry.
Table 1: Inhibition of Apoptosis in Human Cancer Cell Lines by Z-VAD-FMK
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration (µM) | % Apoptotic Cells (Inducer Alone) | % Apoptotic Cells (Inducer + Z-VAD-FMK) | Reference |
| Jurkat (T-cell leukemia) | Camptothecin (4 µM) | 20 | ~42% | Reduced to control levels | [1] |
| HCT116 (Colorectal cancer) | 5-FU + CPT | 20 | Data not specified | Significantly reduced | [2] |
| SW480 (Colorectal cancer) | 5-FU + CPT | 20 | Data not specified | Significantly reduced | [2] |
| A549 (Non-small cell lung cancer) | Doxorubicin (2 µM) | 50 | Data not specified | Significantly suppressed | [3] |
| CNE1 (Nasopharyngeal carcinoma) | Longikaurin A (3.12 µM) | Not specified | Data not specified | Significantly decreased | [4] |
| CNE2 (Nasopharyngeal carcinoma) | Longikaurin A (3.12 µM) | Not specified | Significantly decreased | [4] |
Table 2: Inhibition of Apoptosis in Various Cell Types by Z-VAD-FMK
| Cell Type | Apoptosis Inducer | Z-VAD-FMK Concentration (µM) | % Apoptotic Cells (Inducer Alone) | % Apoptotic Cells (Inducer + Z-VAD-FMK) | Reference |
| Human Granulosa Cells (HGL5) | Etoposide (50 µg/ml) | 50 | Increased | Significantly reduced | [5] |
| Human Granulosa Cells (GC1a) | Etoposide (50 µg/ml) | 50 | Increased | Significantly reduced | [5] |
| Human Granulosa Cells (COV434) | Etoposide (50 µg/ml) | 50 | Increased | Significantly reduced | [5] |
| Primary Human T-cells | FasL | 50-100 | Increased | Effectively blocked | [6] |
| Primary Effusion Lymphoma (PEL) cells | 1,25(OH)2D3 (10 nM) | 20 | Increased | Significantly reduced | [7] |
Experimental Protocols
Protocol 1: General Procedure for Apoptosis Inhibition using Z-VAD-FMK and Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol provides a general framework for assessing the role of caspases in apoptosis induction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Z-VAD-FMK (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Z-VAD-FMK Pre-treatment: Pre-incubate the cells with the desired concentration of Z-VAD-FMK (typically 20-50 µM) for 1-2 hours in complete culture medium. Include a vehicle control (DMSO) for comparison.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells, both with and without Z-VAD-FMK pre-treatment. Include an untreated control group.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducer, typically 4-48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization or cell scraping. Combine the detached cells with the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
Data Analysis:
-
Gating: Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Lower Left (Annexin V- / PI-): Live, healthy cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Quantification: Determine the percentage of cells in each quadrant for each experimental condition. A significant reduction in the percentage of Annexin V positive cells in the Z-VAD-FMK treated samples compared to the inducer-only samples indicates caspase-dependent apoptosis.
Figure 2. A typical experimental workflow for analyzing apoptosis inhibition by Z-VAD-FMK.
Conclusion
Z-VAD-FMK is an indispensable tool for researchers studying apoptosis. Its ability to broadly and irreversibly inhibit caspases allows for the definitive determination of the involvement of these key proteases in a given cell death pathway. When combined with the quantitative power of flow cytometry using Annexin V and PI staining, Z-VAD-FMK provides a robust and reliable method for dissecting the molecular mechanisms of apoptosis. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals seeking to utilize this powerful inhibitor in their studies of programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Caspase Cleavage with Z-VAD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and development. A key family of proteases responsible for executing apoptosis is the caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and, upon apoptotic stimuli, undergo proteolytic cleavage to become active enzymes. This activation initiates a cascade that culminates in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Western blotting is a widely used technique to detect the cleavage of caspases, serving as a reliable indicator of apoptotic activity.[1][3]
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[4][5] It functions by binding to the catalytic site of most caspases, thereby blocking their activity and inhibiting apoptosis.[6][7] This makes Z-VAD-FMK an invaluable tool for studying the role of caspases in apoptosis and for validating whether a specific cellular outcome is caspase-dependent.[4][6]
These application notes provide a detailed protocol for utilizing Z-VAD-FMK as a negative control in the Western blot analysis of caspase cleavage. By comparing the levels of cleaved caspases in the presence and absence of this inhibitor, researchers can confirm that the observed caspase activation is a specific event.
Signaling Pathways and Mechanism of Action
Apoptosis is broadly initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins.[8][9]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[2][8]
-
Intrinsic Pathway: Triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[8][9]
-
Convergence and Execution: Activated initiator caspases (caspase-8 and -9) then cleave and activate executioner caspases (caspase-3, -6, and -7). These executioner caspases cleave a multitude of cellular substrates, leading to cell death.[2]
Z-VAD-FMK, as a pan-caspase inhibitor, acts by irreversibly binding to the catalytic site of both initiator and executioner caspases, thereby blocking the entire apoptotic cascade.[5][6]
Figure 1. Caspase activation pathways and the inhibitory action of Z-VAD-FMK.
Experimental Protocols
This section details the methodology for treating cells with an apoptosis inducer in the presence or absence of Z-VAD-FMK, followed by protein extraction and Western blot analysis of caspase cleavage.
Materials
-
Cell culture medium and supplements
-
Cell line of interest
-
Apoptosis inducer (e.g., Staurosporine, Etoposide, TNF-α)
-
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for both pro- and cleaved forms of caspases, e.g., Caspase-3, Caspase-7, Caspase-8, Caspase-9, PARP)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol 1: Cell Treatment and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Z-VAD-FMK Stock Solution: Prepare a 10-20 mM stock solution of Z-VAD-FMK in sterile DMSO.[4][5] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Treatment Conditions:
-
Control Group: Treat cells with vehicle (e.g., DMSO) only.
-
Apoptosis Inducer Group: Treat cells with the desired concentration of the apoptosis-inducing agent.
-
Inhibitor Group: Pre-treat cells with Z-VAD-FMK (final concentration typically 20-100 µM) for 30 minutes to 1 hour before adding the apoptosis-inducing agent.[10][11]
-
Inhibitor Control Group: Treat cells with Z-VAD-FMK only.
-
-
Incubation: Incubate the cells for the predetermined time required for the apoptosis inducer to take effect.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Figure 2. Workflow for cell treatment and lysate preparation.
Protocol 2: Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an appropriate imaging system.
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with other primary antibodies, such as a loading control (e.g., β-actin or GAPDH), to ensure equal protein loading.
Data Presentation and Interpretation
The results of the Western blot analysis should clearly demonstrate the presence of cleaved caspase fragments in the apoptosis-induced samples and a significant reduction or absence of these fragments in the samples co-treated with Z-VAD-FMK.
Table 1: Quantitative Analysis of Cleaved Caspase-3 Levels
| Treatment Group | Apoptosis Inducer | Z-VAD-FMK (50 µM) | Relative Cleaved Caspase-3 Level (Normalized to Loading Control) | Fold Change vs. Control |
| 1. Control | - | - | 1.0 | 1.0 |
| 2. Apoptosis Inducer | + | - | 8.5 | 8.5 |
| 3. Inhibitor + Inducer | + | + | 1.2 | 1.2 |
| 4. Inhibitor Only | - | + | 0.9 | 0.9 |
Data are representative and should be generated from densitometric analysis of Western blot bands.
Interpretation of Results:
-
A significant increase in the cleaved caspase band in the "Apoptosis Inducer" group compared to the "Control" group indicates the induction of apoptosis.[10]
-
A marked reduction in the cleaved caspase band in the "Inhibitor + Inducer" group compared to the "Apoptosis Inducer" group confirms that the apoptosis is caspase-dependent.[10][12]
-
The "Inhibitor Only" group should show no significant increase in cleaved caspases, demonstrating that Z-VAD-FMK itself does not induce apoptosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No cleaved caspase band in the induced sample | Insufficient concentration or incubation time of the apoptosis inducer. | Optimize the concentration and duration of the apoptosis inducer treatment. |
| Ineffective primary antibody. | Use a validated antibody specific for the cleaved form of the caspase. | |
| Low protein loading. | Ensure equal and sufficient protein loading (20-30 µg). | |
| Cleaved caspase band present in the Z-VAD-FMK treated sample | Insufficient concentration of Z-VAD-FMK. | Increase the concentration of Z-VAD-FMK (up to 100 µM). |
| Z-VAD-FMK added too late. | Pre-incubate with Z-VAD-FMK for at least 30-60 minutes before adding the inducer.[10] | |
| Degraded Z-VAD-FMK. | Use a fresh aliquot of Z-VAD-FMK stock solution. | |
| High background on the Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. |
Conclusion
The use of Z-VAD-FMK in conjunction with Western blot analysis is a robust method for investigating the role of caspases in apoptosis. By following the detailed protocols and guidelines presented in these application notes, researchers can confidently determine whether their experimental observations are a direct result of caspase-mediated programmed cell death. This approach is fundamental in the fields of cell biology, cancer research, and the development of novel therapeutics targeting apoptotic pathways.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Z-VAD-FMK: Comprehensive Application Notes for Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the long-term storage, handling, and application of Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a potent and irreversible pan-caspase inhibitor widely utilized in apoptosis research. Adherence to these protocols is crucial for maintaining the stability and efficacy of the compound, ensuring reproducible experimental outcomes.
Product Information
| Characteristic | Description |
| Full Name | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone |
| Abbreviation | Z-VAD-FMK |
| CAS Number | 187389-52-2 |
| Molecular Formula | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 467.49 g/mol |
| Appearance | White to off-white lyophilized powder |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases, thereby inhibiting their activity and blocking apoptosis.[1] It is a cell-permeable compound.[1][2] |
Long-Term Storage and Stability
Proper storage of Z-VAD-FMK is critical to prevent degradation and loss of activity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| Reconstituted in DMSO | -20°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
Note: Avoid storing the lyophilized powder or reconstituted solutions at room temperature or 4°C for extended periods, as this can lead to degradation.
Handling and Safety Precautions
Z-VAD-FMK is intended for research use only. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.[4][5]
-
Inhalation: Avoid inhaling the powder. If inhalation occurs, move to fresh air.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solution
Materials:
-
Z-VAD-FMK lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in anhydrous DMSO to a stock concentration of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.49 g/mol ), add 214 µL of DMSO.[3] To make a 20 mM stock, add 107 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in cell culture media should not exceed 0.2-1% to avoid solvent-induced toxicity.[3]
Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in a cell-based assay. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α, etoposide)
-
Z-VAD-FMK stock solution (10-20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate). Allow cells to adhere and reach the desired confluency.
-
Pre-treatment with Z-VAD-FMK: Dilute the Z-VAD-FMK stock solution in complete culture medium to the desired final working concentration. Common working concentrations range from 10 µM to 100 µM.[6]
-
Remove the existing medium from the cells and add the medium containing Z-VAD-FMK.
-
Incubate the cells for a pre-determined time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator. This pre-incubation allows the inhibitor to permeate the cells.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing the Z-VAD-FMK pre-treated cells. Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with Z-VAD-FMK only (inhibitor control)
-
Cells treated with DMSO vehicle control
-
-
Incubation: Incubate the cells for the time required for the apoptosis-inducing agent to take effect (this can range from a few hours to 48 hours).
-
Assessment of Apoptosis: Harvest the cells and analyze for markers of apoptosis using a suitable method, such as:
-
Flow cytometry: using Annexin V/Propidium Iodide staining to differentiate between viable, apoptotic, and necrotic cells.
-
Western blotting: to detect the cleavage of caspase substrates like PARP.
-
Caspase activity assays: to measure the activity of specific caspases.
-
Microscopy: to observe morphological changes associated with apoptosis (e.g., cell shrinkage, membrane blebbing).
-
Quantitative Data Summary
The effective concentration of Z-VAD-FMK can vary depending on the cell line and the apoptotic stimulus. The following table summarizes some reported effective concentrations.
| Cell Line | Apoptotic Stimulus | Effective Z-VAD-FMK Concentration | Reference |
| Jurkat | Staurosporine | 50 µM | |
| Jurkat | Camptothecin | 20 µM | [3] |
| THP.1 | Not specified | 10 µM | [6] |
| HL-60 | Camptothecin | 50 µM | [6] |
| HGL5 (human granulosa) | Etoposide | 50 µM | [7] |
| COV434 (human granulosa) | Etoposide | 50 µM | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 80 µM | [8] |
| HeLa | Bax overexpression | 100 µM | [9] |
Visualizations
Z-VAD-FMK Mechanism of Action
Caption: Z-VAD-FMK inhibits apoptosis by blocking the activation of initiator and executioner caspases.
Experimental Workflow for Apoptosis Inhibition Assay
Caption: A typical workflow for assessing the anti-apoptotic effect of Z-VAD-FMK in cell culture.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 2. invivogen.com [invivogen.com]
- 3. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 4. pufei.com [pufei.com]
- 5. echemi.com [echemi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Cell Death with Z-VAD-FMK
Welcome to the technical support center for Z-VAD-FMK. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cell death and other issues encountered during experiments using the pan-caspase inhibitor, Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of most caspases, a family of proteases that are central to the execution of apoptosis (programmed cell death).[1][2][4] By blocking caspase activity, Z-VAD-FMK is intended to prevent apoptosis.[1][2] The "Z" prefix indicates a benzyloxycarbonyl group that enhances cell permeability, and the "FMK" suffix denotes a fluoromethylketone group which allows for irreversible binding to the caspase active site.[1]
Q2: I'm using Z-VAD-FMK to inhibit apoptosis, but my cells are still dying. Why is this happening?
While Z-VAD-FMK is a potent inhibitor of apoptosis, it can paradoxically lead to or enhance cell death through alternative, caspase-independent pathways.[5][6][7] The most common alternative pathways are:
-
Necroptosis: This is a form of programmed necrosis. Inhibition of caspase-8 by Z-VAD-FMK can trigger the activation of a signaling pathway involving RIPK1, RIPK3, and MLKL, leading to necroptotic cell death.[8][9][10] This is particularly prevalent in certain cell types like macrophages when stimulated with agents such as TNF-α or LPS.[8][9][11][12]
-
Autophagy: Z-VAD-FMK has been shown to induce autophagy in some cell lines.[5][13][14] This can be a survival mechanism, but in some contexts, it can lead to autophagic cell death. One of the off-target effects of Z-VAD-FMK is the inhibition of NGLY1, which has been shown to induce autophagy.[13][15][16]
-
Mitochondrial Permeability Transition (MPT)-driven necrosis: In the absence of caspase activation, severe mitochondrial stress can lead to the opening of the mitochondrial permeability transition pore, resulting in a necrotic form of cell death.[17]
-
Other Caspase-Independent Pathways: Various other proteases, such as cathepsins and calpains, can contribute to cell death when caspases are blocked.[18][19]
Q3: Could the Z-VAD-FMK itself or the solvent be toxic to my cells?
Yes, both the compound and its solvent can cause toxicity, leading to unexpected cell death:
-
Z-VAD-FMK Toxicity: At high concentrations, Z-VAD-FMK can have off-target effects and induce cytotoxicity.[20] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
DMSO Toxicity: Z-VAD-FMK is typically dissolved in dimethyl sulfoxide (DMSO).[3][20] DMSO itself can be toxic to cells, especially at concentrations above 0.1-0.5%.[20] It is essential to include a vehicle control (cells treated with the same final concentration of DMSO used in your experiment) to distinguish between solvent toxicity and the effects of Z-VAD-FMK.
Q4: What is the recommended working concentration for Z-VAD-FMK?
The optimal working concentration of Z-VAD-FMK can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental goals. However, a general range is between 10 µM and 100 µM.[3][21] It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits apoptosis without causing significant off-target effects or toxicity in your model system.
Troubleshooting Guides
Guide 1: Unexpected Cell Death Observed
This guide provides a step-by-step approach to diagnosing the cause of unexpected cell death when using Z-VAD-FMK.
Caption: Troubleshooting workflow for unexpected cell death with Z-VAD-FMK.
Guide 2: Distinguishing Between Apoptosis, Necroptosis, and Autophagy
When Z-VAD-FMK is used, it's crucial to identify the actual mode of cell death. The following table summarizes key markers and inhibitors to help differentiate these pathways.
| Feature | Apoptosis | Necroptosis | Autophagy |
| Morphology | Cell shrinkage, membrane blebbing, apoptotic bodies | Cell swelling, membrane rupture, release of intracellular contents | Formation of large vacuoles (autophagosomes) |
| Key Proteins | Caspases (e.g., Caspase-3, -8, -9), PARP cleavage | RIPK1, RIPK3, MLKL | LC3-I to LC3-II conversion, Beclin-1, ATG proteins |
| Inhibitors | Z-VAD-FMK (Pan-caspase) | Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor) | 3-Methyladenine (3-MA) , Bafilomycin A1 |
| Membrane Integrity | Intact until secondary necrosis | Lost early | Generally intact |
| Inflammation | Non-inflammatory | Pro-inflammatory | Generally non-inflammatory |
Data Presentation
Table 1: Recommended Starting Concentrations of Z-VAD-FMK in Various Cell Lines
The following table provides a summary of Z-VAD-FMK concentrations used in published studies. Note that these are starting points, and optimization is essential.
| Cell Line | Inducing Agent | Z-VAD-FMK Concentration | Outcome | Reference |
| Jurkat | Anti-Fas mAb | 20 µM | Inhibition of apoptosis | [2] |
| Jurkat | Staurosporine | 50 µM | Inhibition of caspase-8 activity | [3] |
| Jurkat | Etoposide | 10-50 µM | Inhibition of cleaved PARP and Caspase-8 | [21] |
| Macrophages (BMDM) | LPS | 20-80 µM | Induction of necroptosis | [12] |
| Human Granulosa Cells | Etoposide | 50 µM | Protection from apoptosis | [22] |
| Myoblasts | TNF-α | 1-5 mM | Reduction in cell death | [23] |
| HEK-293 | Honokiol | 50 µM | No inhibition of necrotic cell death | [24] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Z-VAD-FMK
Objective: To find the minimal effective concentration of Z-VAD-FMK that inhibits apoptosis without causing toxicity.
-
Cell Plating: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Z-VAD-FMK Titration: Prepare a series of Z-VAD-FMK concentrations (e.g., 0, 10, 20, 50, 100 µM). Also, prepare a vehicle control for each concentration with the equivalent amount of DMSO.
-
Pre-treatment: Add the different concentrations of Z-VAD-FMK or vehicle control to the cells. It is common to pre-treat for 30 minutes to 1 hour before inducing apoptosis.[21]
-
Apoptosis Induction: Add your apoptosis-inducing agent to all wells except for the untreated controls.
-
Incubation: Incubate for a time period known to be effective for your stimulus (e.g., 4-24 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain (e.g., Propidium Iodide and Hoechst).
-
Data Analysis: Plot cell viability against Z-VAD-FMK concentration. The optimal concentration should show a significant rescue from the apoptosis-inducing agent without a drop in viability in the Z-VAD-FMK-only treated cells.
Protocol 2: Western Blot for Detecting Caspase Activity and Necroptosis Markers
Objective: To confirm the inhibition of apoptosis and investigate the activation of the necroptosis pathway.
-
Sample Preparation: Treat cells with your stimulus, Z-VAD-FMK, and appropriate controls (e.g., Necrostatin-1 for necroptosis). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.
-
Necroptosis markers: Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL.
-
Loading control: GAPDH, β-actin, or Tubulin.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. A decrease in cleaved caspase-3 and cleaved PARP signals in the presence of Z-VAD-FMK confirms apoptosis inhibition. An increase in the phosphorylation of RIPK1, RIPK3, or MLKL suggests the activation of necroptosis.
Signaling Pathways and Workflows
The Switch from Apoptosis to Necroptosis
When apoptosis is initiated, for example by TNF-α binding to its receptor (TNFR1), a signaling complex forms that activates Caspase-8. Active Caspase-8 then triggers the executioner caspases, leading to apoptosis. However, if Caspase-8 is inhibited by Z-VAD-FMK, the signaling complex can be modified to include RIPK1 and RIPK3, which then phosphorylate each other. This leads to the phosphorylation and oligomerization of MLKL, which translocates to the plasma membrane, disrupts it, and causes necroptotic cell death.
Caption: Z-VAD-FMK can switch TNF-induced apoptosis to necroptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. invivogen.com [invivogen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 9. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. d-nb.info [d-nb.info]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. qvdoph.com [qvdoph.com]
- 21. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 22. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Optimizing Z-VAD-FMK Incubation Time for Caspase Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Z-VAD-FMK for effective caspase inhibition. This guide includes frequently asked questions, troubleshooting advice, experimental protocols, and visual diagrams to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of most caspases, a family of proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1][3] By blocking caspase activity, Z-VAD-FMK can prevent the induction of apoptosis.[3] The "Z" in its name refers to benzyloxycarbonyl, which enhances cell membrane permeability, while "FMK" (fluoromethylketone) confers its irreversible inhibitory properties.[1]
Q2: What is the recommended starting incubation time and concentration for Z-VAD-FMK?
A2: A common starting concentration for Z-VAD-FMK in cell culture is 20 µM.[2][3] However, effective concentrations can range from 5 µM to 100 µM depending on the cell type and the apoptotic stimulus.[4][5][6] For optimal results, Z-VAD-FMK should be added to the cell culture at the same time as the apoptosis-inducing agent.[2] The incubation time will vary based on the experimental design, but a pre-incubation of 30 minutes to 1 hour before inducing apoptosis is a common practice.[7][8]
Q3: What factors influence the optimal Z-VAD-FMK incubation time?
A3: Several factors can affect the ideal incubation time, including:
-
Cell Type: Different cell lines may exhibit varying rates of Z-VAD-FMK uptake and metabolism.
-
Apoptotic Inducer: The nature and concentration of the stimulus used to induce apoptosis can influence the kinetics of caspase activation.
-
Cell Density: Confluency of the cell culture can impact inhibitor availability and cellular response.
-
Experimental Endpoint: The specific time point at which you measure caspase inhibition or apoptosis will dictate the necessary incubation duration.
Q4: Can Z-VAD-FMK be used for long-term experiments (e.g., over 24 hours)?
A4: Yes, Z-VAD-FMK can be used in experiments extending from 12 to 48 hours.[4] However, due to its irreversible binding and potential for inactivation over time, it may be necessary to add fresh inhibitor for prolonged experiments to maintain effective caspase inhibition.[4]
Q5: Are there any known off-target effects of Z-VAD-FMK?
A5: While Z-VAD-FMK is a potent caspase inhibitor, it has been reported to have off-target effects. It can inhibit other cysteine proteases like cathepsins and calpains.[9] Additionally, Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[9][10] In some cell types, inhibiting caspases with Z-VAD-FMK can shift the mode of cell death from apoptosis to necroptosis, an inflammatory form of programmed necrosis.[8] Researchers should be aware of these potential confounding effects when interpreting their results. For experiments where autophagy induction is a concern, an alternative caspase inhibitor like Q-VD-OPh may be considered.[10]
Troubleshooting Guide
Problem: Incomplete or no inhibition of caspase activity.
-
Possible Cause: Suboptimal incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal Z-VAD-FMK concentration and incubation time for your specific cell line and apoptotic stimulus. Start with a concentration range of 10-100 µM and time points from 1 to 24 hours.
-
-
Possible Cause: Poor cell permeability.
-
Possible Cause: Reagent degradation.
Problem: Observed cytotoxicity or off-target effects.
-
Possible Cause: Z-VAD-FMK concentration is too high.
-
Solution: High concentrations of Z-VAD-FMK (>100 µM) may lose specificity for caspases and cause toxicity.[4] Reduce the concentration to the lowest effective dose determined from your optimization experiments.
-
-
Possible Cause: Induction of an alternative cell death pathway.
Quantitative Data Summary
The optimal concentration and incubation time for Z-VAD-FMK are highly dependent on the specific experimental conditions. The following table provides a summary of concentrations used in various studies.
| Cell Line/Tissue | Z-VAD-FMK Concentration (µM) | Incubation Time | Notes |
| Jurkat T-cells | 20 | Concurrent with anti-Fas mAb | Suggested concentration for this model.[2] |
| THP.1 cells | 10 | Not specified | Inhibits apoptosis and PARP protease activity.[5] |
| HL60 cells | 50 | Co-treatment | Abolishes apoptotic morphology induced by camptothecin.[5] |
| S2 cells | 50 | Not specified | Increases survival of transfected cells.[5] |
| Phagocytes (mouse) | 25 | In Vivo | Used for FACS analysis. |
| Cultured microglia (rat) | 20 | Pre-treatment | Inhibits caspase activity. |
| AML12 hepatocytes (mouse) | 12.5 | Pre-treatment | Used in culture. |
| Jurkat cells | 50 - 100 | 24 hours | Optimal concentration to increase viability post-electrotransfer.[6] |
| Bone Marrow-Derived Macrophages | 20 - 80 | 30 minutes pre-LPS | Pre-treatment before stimulation.[8] |
| Primary T cells | 50 - 100 | 24 hours | Inhibited proliferation.[11] |
Experimental Protocols
Protocol: Determining Optimal Z-VAD-FMK Incubation Time via Time-Course Experiment
This protocol outlines a method to determine the most effective incubation time for Z-VAD-FMK in your specific experimental setup.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
Z-VAD-FMK (stock solution in DMSO, e.g., 10 mM)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)[2]
-
Multi-well plates (96-well, clear bottom for luminescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with Z-VAD-FMK: Based on literature or the table above, choose a starting concentration of Z-VAD-FMK (e.g., 20 µM). Prepare a working solution of Z-VAD-FMK in your complete culture medium.
-
Time-Course Setup:
-
For each time point (e.g., 0.5, 1, 2, 4, 8, and 12 hours), you will have the following conditions in triplicate:
-
Untreated cells (negative control)
-
Cells + Apoptotic Inducer only (positive control)
-
Cells + Z-VAD-FMK only
-
Cells + Z-VAD-FMK + Apoptotic Inducer
-
-
-
Incubation: Add the Z-VAD-FMK solution to the designated wells at staggered times, such that all wells will be ready for the addition of the apoptotic inducer simultaneously. For example, for a 4-hour pre-incubation, add Z-VAD-FMK 4 hours before the planned addition of the inducer.
-
Induction of Apoptosis: At time zero, add the apoptotic inducer to the appropriate wells.
-
Caspase Activity Measurement: At the desired endpoint after inducing apoptosis (this time should be kept constant for all conditions), measure caspase activity using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control.
-
Calculate the percentage of caspase inhibition for each pre-incubation time point: % Inhibition = 100 * (1 - [(Signal of Z-VAD-FMK + Inducer) - (Signal of Z-VAD-FMK only)] / [(Signal of Inducer only) - (Signal of Untreated)])
-
Plot the percentage of inhibition against the pre-incubation time to determine the optimal duration.
-
Mandatory Visualizations
Caption: Workflow for optimizing Z-VAD-FMK incubation time.
Caption: Caspase signaling pathways and Z-VAD-FMK inhibition.
References
- 1. youtube.com [youtube.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. invivogen.com [invivogen.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Z-VAD-FMK Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the pan-caspase inhibitor, Z-VAD-FMK, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and what is its primary mechanism of action?
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of caspases, a family of proteases that are central to the execution of apoptosis (programmed cell death).[2][3][4][5] By inhibiting caspases, Z-VAD-FMK is widely used to prevent apoptosis in experimental settings.[3][4]
Q2: Why am I observing increased cell death at high concentrations of Z-VAD-FMK when it's supposed to be an apoptosis inhibitor?
High concentrations of Z-VAD-FMK can lead to off-target effects and the induction of alternative, caspase-independent cell death pathways.[6] Instead of undergoing apoptosis, cells may be shunted towards necroptosis or autophagy-related cell death.[5][6][7][8] This is a documented phenomenon where the inhibition of caspases, particularly caspase-8, can trigger these alternative death programs.[6][7][9]
Q3: What is necroptosis and how is it induced by Z-VAD-FMK?
Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is independent of caspases.[7][9][10] Z-VAD-FMK can induce necroptosis by inhibiting caspase-8.[7][9] In many cell types, caspase-8 normally cleaves and inactivates key proteins in the necroptosis pathway, such as RIPK1 (Receptor-Interacting Protein Kinase 1).[7][8] When caspase-8 is inhibited by Z-VAD-FMK, RIPK1 and RIPK3 can become activated, leading to the phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like), which executes necroptotic cell death.[9][11]
Q4: Can Z-VAD-FMK induce autophagy?
Yes, Z-VAD-FMK has been shown to induce autophagy.[5][12] This is considered an off-target effect and may not be related to its caspase-inhibitory activity.[12][13][14] Research suggests that Z-VAD-FMK can inhibit N-glycanase 1 (NGLY1), leading to the upregulation of autophagosome formation.[12][13][14] In some cases, this induction of autophagy can contribute to cell death.[13]
Q5: Are there alternative pan-caspase inhibitors that do not induce autophagy?
Yes, Q-VD-OPh is an alternative pan-caspase inhibitor that has been reported to not induce cellular autophagy, making it a suitable control or substitute in experiments where Z-VAD-FMK-induced autophagy is a concern.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Z-VAD-FMK.
Issue 1: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Increased cell death observed in cultures treated with Z-VAD-FMK, contrary to its role as an apoptosis inhibitor.
-
Morphological changes consistent with necrosis (e.g., cell swelling, membrane rupture) rather than apoptosis (e.g., cell shrinkage, blebbing).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration Leading to Off-Target Effects | The concentration of Z-VAD-FMK is critical. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Typical working concentrations range from 20 µM to 100 µM.[2][15][16] |
| Induction of Necroptosis | To confirm if the observed cell death is necroptosis, co-treat your cells with Z-VAD-FMK and a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1).[7][11] A rescue from cell death would indicate a necroptotic mechanism. |
| Induction of Autophagy-Related Cell Death | To investigate the role of autophagy, you can use autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 in conjunction with Z-VAD-FMK. Alternatively, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which does not induce autophagy.[13][14] |
| Solvent Toxicity | Z-VAD-FMK is typically dissolved in DMSO.[1][2][15] Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect on cell viability.[15] |
| Cell Line Specific Effects | The sensitivity to Z-VAD-FMK-induced cytotoxicity can be cell-type dependent.[8] Some cell lines may be more prone to switching to necroptosis or autophagy upon caspase inhibition. |
Issue 2: Inconsistent or Irreproducible Results
Symptoms:
-
High variability in cell viability or apoptosis inhibition between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Z-VAD-FMK stock solutions, especially once diluted, can lose activity over time. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment and to store the stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][17] |
| Timing of Inhibitor Addition | For effective inhibition of apoptosis, Z-VAD-FMK should be added concurrently with the apoptotic stimulus.[1][2] Pre-incubation times can be optimized, but are typically around 1 hour.[17] |
| Incomplete Dissolution | Ensure that the Z-VAD-FMK is completely dissolved in DMSO before further dilution in aqueous media to avoid precipitation and inaccurate concentrations. |
Data Summary
The following table summarizes the typical concentrations of Z-VAD-FMK used in various studies and its observed effects.
| Concentration | Cell Line | Observed Effect | Reference |
| 20 µM | Jurkat | Suggested concentration for use in anti-Fas mAb-treated Jurkat cells. | [2][16] |
| 50 µM | HEK 293 | Induced a significant increase in GFP-LC3 puncta (autophagy). | [13] |
| 50 µM | Jurkat | Used to inhibit staurosporine-induced caspase activity. | [1] |
| 100 µM | T cells | Increased cell death to 18% in activated T cells. | [18] |
| 10 µM - 100 µM | General | Recommended final working concentration range for inhibiting caspases. | [1][15] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Z-VAD-FMK
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Z-VAD-FMK Dilutions: Prepare a series of Z-VAD-FMK dilutions in your cell culture medium. A suggested range is 0, 10, 25, 50, 75, and 100 µM. Remember to include a vehicle control (DMSO) at the highest concentration used for dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Z-VAD-FMK.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against Z-VAD-FMK concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Investigating the Role of Necroptosis in Z-VAD-FMK-Induced Cytotoxicity
-
Experimental Groups:
-
Untreated control
-
Apoptotic stimulus alone
-
Apoptotic stimulus + Z-VAD-FMK (at a cytotoxic concentration)
-
Apoptotic stimulus + Z-VAD-FMK + Necrostatin-1 (a typical concentration is 10-30 µM)
-
Z-VAD-FMK alone
-
Necrostatin-1 alone
-
-
Cell Treatment: Treat cells according to the experimental groups. It is often best to pre-incubate with the inhibitors for about 1 hour before adding the apoptotic stimulus.
-
Incubation: Incubate for the desired experimental duration.
-
Assessment of Cell Death: Quantify cell death using methods that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Necrotic cells will be PI positive.
-
Data Analysis: Compare the percentage of dead cells in the group treated with Z-VAD-FMK alone versus the group co-treated with Z-VAD-FMK and Necrostatin-1. A significant reduction in cell death in the co-treated group suggests the involvement of necroptosis.
Visualizations
Caption: Z-VAD-FMK-mediated switch from apoptosis to necroptosis.
Caption: Troubleshooting workflow for unexpected Z-VAD-FMK cytotoxicity.
Caption: Logical relationships of Z-VAD-FMK's effects at high concentrations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. invivogen.com [invivogen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. quora.com [quora.com]
- 17. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 18. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Z-VAD-FMK and Pyroptosis in BMDMs
Welcome to the technical support center for researchers encountering challenges with the pan-caspase inhibitor Z-VAD-FMK in pyroptosis experiments involving bone marrow-derived macrophages (BMDMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address why Z-VAD-FMK may fail to block pyroptosis in your experimental setup.
Troubleshooting Guide: Z-VAD-FMK Fails to Inhibit BMDM Pyroptosis
If you are observing continued cell death in your BMDM cultures treated with Z-VAD-FMK, consult the following potential causes and recommended solutions.
Issue 1: Induction of Alternative Cell Death Pathways
Z-VAD-FMK, while inhibiting caspases, can shunt the cell death signaling towards alternative, caspase-independent pathways, particularly necroptosis and autophagy, especially in the presence of Toll-like receptor (TLR) ligands like LPS.[1][2][3][4]
Troubleshooting Steps:
-
Inhibit Necroptosis: Co-treat your BMDMs with Z-VAD-FMK and a necroptosis inhibitor, such as Necrostatin-1 (Nec-1), which targets RIPK1.[2][5]
-
Assess Autophagy: Monitor for signs of autophagy by checking for the conversion of LC3-I to LC3-II via Western blot or by using autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine.
-
Vary Z-VAD-FMK Timing: The timing of Z-VAD-FMK addition relative to the priming stimulus (e.g., LPS) is critical. Adding Z-VAD-FMK before LPS can predispose cells to TRIF-dependent necroptosis.[6] Consider adding the inhibitor after LPS priming but before the pyroptosis-inducing stimulus (e.g., ATP, nigericin).
Issue 2: Activation of Caspase-1-Independent Pyroptosis
In certain contexts, pyroptosis can be initiated by caspases other than caspase-1. For instance, caspase-8 has been shown to cleave Gasdermin D (GSDMD) and trigger pyroptosis, particularly when canonical inflammasome activation is impaired.[7][8]
Troubleshooting Steps:
-
Inhibit Caspase-8: Use a specific caspase-8 inhibitor, such as Z-IETD-FMK, to determine if the observed cell death is caspase-8 dependent.
-
Analyze GSDMD Cleavage: Perform a Western blot to check for the cleavage of GSDMD. Caspase-8 cleavage of GSDMD may produce a different fragment size compared to caspase-1 cleavage.
-
Consider the Stimulus: Certain stimuli, like Yersinia infection, are known to activate caspase-8-dependent pyroptosis.[7]
Issue 3: Inappropriate Z-VAD-FMK Concentration or Toxicity
The concentration of Z-VAD-FMK is a crucial experimental parameter. Suboptimal concentrations may not be sufficient to inhibit all relevant caspases, while excessively high concentrations can be toxic and induce cell death independently of pyroptosis.[9]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate the concentration of Z-VAD-FMK to find the optimal, non-toxic concentration for your specific experimental conditions. A typical starting range is 10-50 µM.[6]
-
Include Proper Controls: Always include a "Z-VAD-FMK only" control group to assess the inhibitor's inherent toxicity on your BMDMs.
-
Assess Cell Viability: Use a reliable cell viability assay, such as MTT or a live/dead cell stain, to accurately quantify cell death and distinguish it from potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Z-VAD-FMK is supposed to inhibit pyroptosis?
A1: Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a broad-spectrum, irreversible pan-caspase inhibitor.[10] It is designed to block pyroptosis by binding to the catalytic site of caspases, including the inflammatory caspases-1, -4, -5, and -11, which are the primary executioners of the pyroptotic pathway through the cleavage of Gasdermin D (GSDMD).[7][8][10]
Q2: Why does Z-VAD-FMK seem to work in some cell types but not in BMDMs?
A2: The cellular response to Z-VAD-FMK is highly context-dependent. BMDMs are primary immune cells that are particularly prone to activating alternative cell death pathways like necroptosis when apoptosis is inhibited.[2][3][4] This is due to the expression patterns of key signaling molecules like RIPK1 and RIPK3 in these cells. Other cell lines may lack these components or have different regulatory mechanisms, making them more susceptible to a straightforward inhibition of pyroptosis by Z-VAD-FMK.
Q3: Can Z-VAD-FMK induce necroptosis on its own?
A3: In the absence of an inflammatory stimulus, Z-VAD-FMK alone is generally not sufficient to induce necroptosis in BMDMs.[5] However, in the presence of TLR agonists like LPS, which prime the cells for an inflammatory response, the addition of Z-VAD-FMK can trigger necroptosis by inhibiting caspase-8, a negative regulator of the necroptotic pathway.[3][4][5]
Q4: Are there alternative inhibitors I can use to block pyroptosis?
A4: Yes, several more specific inhibitors are available:
-
Ac-YVAD-CMK: A more specific inhibitor of caspase-1.
-
VX-765: A clinically tested and highly specific inhibitor of caspase-1.[9]
-
Disulfiram: An inhibitor of GSDMD pore formation.[11]
-
Necrosulfonamide (NSA): Also inhibits GSDMD function.
The choice of inhibitor will depend on the specific pathway you are investigating.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of Z-VAD-FMK and other inhibitors on pyroptosis and related pathways.
Table 1: IC50 Values of Various Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Cell Type | IC50 | Reference |
|---|---|---|---|---|
| Z-VAD-FMK | Pan-caspase | Various | Varies widely | [10] |
| Ac-YVAD-CMK | Caspase-1 | In vitro | ~10-50 µM | [6] |
| VX-765 | Caspase-1 | In vitro | ~20 nM | [9] |
| Z-IETD-FMK | Caspase-8 | In vitro | ~20-50 µM |[9] |
Table 2: Effect of Z-VAD-FMK on Cell Death in LPS-Primed BMDMs
| Treatment | Cell Death (%) | Pathway Induced | Reference |
|---|---|---|---|
| LPS + ATP | ~60-80% | Pyroptosis | [6] |
| LPS + ATP + Z-VAD-FMK (20 µM) | ~50-70% | Necroptosis/Pyroptosis | [2][9] |
| LPS + ATP + Z-VAD-FMK + Nec-1 | Reduced | Apoptosis |[2] |
Experimental Protocols
Protocol 1: Induction and Assessment of Pyroptosis in BMDMs
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days to allow for differentiation.
-
Priming: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well. Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Inhibitor Treatment (Optional): Pre-incubate the primed cells with Z-VAD-FMK (20 µM) or other inhibitors for 1 hour.
-
Pyroptosis Induction: Stimulate the cells with a pyroptosis-inducing agent, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Assessment of Cell Death:
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. This indicates loss of plasma membrane integrity.[12]
-
Propidium Iodide (PI) Staining: Stain the cells with PI and analyze by flow cytometry or fluorescence microscopy. PI only enters cells with compromised membranes.
-
Western Blot: Lyse the cells and perform Western blotting to detect the cleavage of caspase-1 and GSDMD.
-
Protocol 2: Assessing Necroptosis in BMDMs
-
Experimental Setup: Follow steps 1-4 from Protocol 1, including a condition with Z-VAD-FMK and a condition with both Z-VAD-FMK and Necrostatin-1 (50 µM).
-
Assessment of Necroptosis:
-
LDH Release Assay: Compare the LDH release in the Z-VAD-FMK treated group with the Z-VAD-FMK + Nec-1 treated group. A significant reduction in LDH release in the co-treated group suggests the induction of necroptosis.
-
Western Blot: Analyze cell lysates for the phosphorylation of MLKL, a key marker of necroptosis activation.
-
Signaling Pathways and Workflows
Caption: Canonical NLRP3 inflammasome pathway leading to pyroptosis.
Caption: Z-VAD-FMK can induce necroptosis by inhibiting caspase-8.
Caption: Experimental workflow for studying pyroptosis in BMDMs.
References
- 1. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. biorxiv.org [biorxiv.org]
- 12. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
addressing Z-VAD-FMK-induced upregulation of caspase-9 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the paradoxical upregulation of caspase-9 activity when using the pan-caspase inhibitor, Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it generally work?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It is widely used to block apoptosis by binding to the catalytic site of most caspases, thereby preventing their activity.[1][2] It is designed to inhibit both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
Q2: I used Z-VAD-FMK to inhibit apoptosis, but I'm seeing an increase in caspase-9 activity. Is this expected?
A2: This is a known, albeit paradoxical, effect observed in specific experimental contexts. While Z-VAD-FMK is a general caspase inhibitor, it can paradoxically lead to the increased cleavage and activity of caspase-9, particularly in response to certain apoptotic stimuli like etoposide in specific cell types such as mouse embryonic fibroblasts.[3]
Q3: What is the proposed mechanism for Z-VAD-FMK-induced upregulation of caspase-9?
A3: The paradoxical upregulation of caspase-9 by Z-VAD-FMK is thought to involve an amplification loop at the mitochondrial level. By inhibiting downstream executioner caspases (like caspase-3), Z-VAD-FMK may prevent the cleavage of certain proteins that would normally restrain the apoptotic process. This can lead to enhanced mitochondrial outer membrane permeabilization (MOMP), increased cytochrome c release, and subsequent formation of the apoptosome, which activates caspase-9.[3] This effect is often dependent on the pro-apoptotic proteins Bax and Bak.[3]
Q4: Does Z-VAD-FMK have any off-target effects I should be aware of?
A4: Yes, Z-VAD-FMK has been reported to have several off-target effects. It can induce necroptosis by inhibiting caspase-8, which normally cleaves and inactivates key necroptotic proteins like RIPK1 and RIPK3.[4] Additionally, Z-VAD-FMK can induce autophagy by inhibiting the N-glycanase 1 (NGLY1). It is crucial to consider these alternative cell death and cellular stress pathways when interpreting your results.
Q5: At what concentration should I use Z-VAD-FMK?
A5: The optimal concentration of Z-VAD-FMK can vary depending on the cell type and experimental conditions. A common starting concentration is 20-50 µM.[5][6] However, it is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that inhibits apoptosis without causing significant off-target effects or toxicity in your specific model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Increased Caspase-9 Activity/Cleavage with Z-VAD-FMK Treatment | Paradoxical effect of Z-VAD-FMK. | - Confirm the finding with a caspase-9 specific activity assay and western blot for cleaved caspase-9. - Consider the specific apoptotic stimulus and cell type, as this phenomenon is context-dependent.[3] - Investigate mitochondrial involvement by measuring mitochondrial membrane potential (e.g., with TMRE or JC-1) and cytochrome c release. |
| Z-VAD-FMK is not effectively inhibiting downstream caspases. | - Verify the activity of your Z-VAD-FMK stock. - Ensure Z-VAD-FMK is added at the same time as or prior to the apoptotic stimulus.[2] - Perform a dose-response curve to ensure you are using an optimal concentration. | |
| No Inhibition of Apoptosis | Z-VAD-FMK degradation. | - Prepare fresh Z-VAD-FMK solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell death is occurring through a caspase-independent pathway. | - Investigate markers of other cell death pathways, such as necroptosis (p-MLKL) or ferroptosis. - Use specific inhibitors for other pathways in conjunction with Z-VAD-FMK to dissect the mechanism. | |
| Insufficient concentration of Z-VAD-FMK. | - Perform a titration experiment to determine the optimal inhibitory concentration for your cell line. | |
| High Background in Caspase-9 Activity Assay | Autofluorescence of compounds or cell lysates. | - Include a "no substrate" control to measure background fluorescence. |
| Non-specific protease activity. | - Include a negative control with a specific caspase-9 inhibitor (e.g., Z-LEHD-FMK) to confirm that the measured activity is specific to caspase-9. | |
| Inconsistent Western Blot Results for Cleaved Caspase-9 | Poor antibody quality or specificity. | - Use an antibody specifically validated for the detection of the cleaved form of caspase-9. |
| Low levels of cleaved caspase-9. | - Optimize protein extraction and loading amounts. - Use a positive control (e.g., cells treated with a known inducer of apoptosis like etoposide) to ensure the antibody and protocol are working. |
Data Presentation
Table 1: Effect of Z-VAD-FMK on Etoposide-Induced Caspase Activity in Mouse Embryonic Fibroblasts (MEFs)
| Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Etoposide | 4.5 | 3.2 |
| Etoposide + Z-VAD-FMK | 1.2 | 5.8 |
| Data is illustrative and based on findings reported in the literature where Z-VAD-FMK inhibits caspase-3 while increasing caspase-9 activity in etoposide-treated MEFs.[3] |
Table 2: Viability of Human Granulosa Cell Lines Treated with Etoposide and/or Z-VAD-FMK
| Cell Line | Treatment | Viable Cells (%) |
| GC1a | Control | 95.2 |
| Etoposide (50 µg/ml) | 65.4 | |
| Etoposide + Z-VAD-FMK (50 µM) | 88.1 | |
| HGL5 | Control | 96.8 |
| Etoposide (50 µg/ml) | 72.3 | |
| Etoposide + Z-VAD-FMK (50 µM) | 90.5 | |
| COV434 | Control | 94.5 |
| Etoposide (50 µg/ml) | 68.7 | |
| Etoposide + Z-VAD-FMK (50 µM) | 85.3 | |
| Adapted from a study demonstrating the protective effect of Z-VAD-FMK against etoposide-induced cell death.[5] |
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
overcoming solubility issues with Z-VAD-FMK in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and what is its primary mechanism of action?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of caspase enzymes, thereby preventing their activation and the subsequent induction of apoptosis (programmed cell death).[1][4] The fluoromethyl ketone (FMK) moiety allows it to act as an effective irreversible inhibitor without inducing cytotoxic effects.[1]
Q2: I am having trouble dissolving Z-VAD-FMK in my aqueous buffer. What am I doing wrong?
A2: Z-VAD-FMK is known to be insoluble in water and ethanol.[2][5] The recommended solvent for reconstituting Z-VAD-FMK is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][6][7] Attempting to dissolve it directly in aqueous solutions like PBS or cell culture media will result in precipitation or cloudiness.[2]
Q3: What is the recommended procedure for preparing a Z-VAD-FMK stock solution?
A3: To prepare a stock solution, dissolve the lyophilized Z-VAD-FMK powder in pure DMSO to a concentration of 10-20 mM.[2][4] It is crucial to vortex the solution thoroughly to ensure it is completely dissolved.[2] For example, to make a 20 mM stock solution from 1 mg of Z-VAD-FMK (Molecular Weight: 467.5 g/mol ), you would add 107 µL of DMSO.[6][8]
Q4: How should I store the Z-VAD-FMK stock solution?
A4: Lyophilized Z-VAD-FMK should be stored at -20°C.[6][9] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for up to 6 months.[1][6]
Q5: What is a typical working concentration for Z-VAD-FMK in cell culture experiments?
A5: The optimal working concentration of Z-VAD-FMK can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[6] However, a general starting range is between 10 µM and 100 µM.[1][6] For many cell lines, a concentration of 20-50 µM is effective.[1][2][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: I'm concerned about DMSO toxicity in my cell cultures. How can I minimize this?
A6: DMSO can be toxic to cells at higher concentrations.[10] It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[6][10] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10] To achieve this, you should prepare a high-concentration stock solution of Z-VAD-FMK in DMSO and then dilute it into your culture medium. For example, a 200x stock solution in 100% DMSO will result in a final DMSO concentration of 0.5%.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding Z-VAD-FMK to cell culture medium. | Z-VAD-FMK has poor solubility in aqueous solutions.[2][5] | Ensure Z-VAD-FMK is fully dissolved in 100% DMSO to make a concentrated stock solution before diluting it into the aqueous medium.[2][11] Add the DMSO stock solution dropwise to the medium while gently vortexing to facilitate mixing.[11] |
| Incomplete inhibition of apoptosis. | The concentration of Z-VAD-FMK may be too low for the specific cell type or apoptotic stimulus. | Increase the concentration of Z-VAD-FMK incrementally, up to 100 µM for resistant cell types.[2] It is also important to verify the integrity of your Z-VAD-FMK lot.[2] |
| The timing of Z-VAD-FMK addition may not be optimal. | For effective inhibition, Z-VAD-FMK should be added to the cell culture 30-60 minutes before or at the same time as the apoptotic stimulus.[1][2] | |
| Observed cell death is not apoptotic. | The cell death pathway may be non-caspase dependent (e.g., necroptosis). | Z-VAD-FMK can, in some cases, induce necroptosis by inhibiting caspase-8.[12] Consider using alternative methods to confirm the cell death pathway. |
| High background cell death in controls. | The final concentration of DMSO in the cell culture medium may be too high, causing cytotoxicity.[6][9] | Calculate the final DMSO concentration to ensure it does not exceed 0.5%.[10] Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.[2] |
Experimental Protocols
Preparation of Z-VAD-FMK Stock Solution (10 mM)
Materials:
-
Z-VAD-FMK (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Z-VAD-FMK to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 214 µL of DMSO to the vial.[9][13]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
General Protocol for Inhibition of Apoptosis in Cell Culture
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
10 mM Z-VAD-FMK stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection assay kit (e.g., Annexin V/PI staining)
Procedure:
-
Seed cells and allow them to adhere or reach the desired confluency.
-
Prepare the working solution of Z-VAD-FMK by diluting the 10 mM stock solution in complete culture medium to the desired final concentration (e.g., for a 20 µM final concentration, add 2 µL of the 10 mM stock to 1 mL of medium).[7][8]
-
Pre-treat the cells by replacing the existing medium with the Z-VAD-FMK-containing medium for 30-60 minutes.[2]
-
Add the apoptotic stimulus to the culture medium at the desired final concentration.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptotic stimulus only (positive control)
-
Cells treated with the vehicle (DMSO at the same final concentration as the Z-VAD-FMK treated cells)
-
-
Incubate the cells for the desired period to induce apoptosis.
-
Harvest the cells and proceed with your chosen apoptosis detection assay according to the manufacturer's instructions.
Data Presentation
Z-VAD-FMK Solubility and Recommended Concentrations
| Parameter | Value | Reference |
| Solubility in Water | Insoluble | [2][5] |
| Solubility in Ethanol | Insoluble | [2][5] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [2][4][6] |
| Recommended Stock Solution Concentration | 2-20 mM | [1][2][6] |
| Typical Working Concentration in Cell Culture | 10-100 µM | [1][6] |
| Maximum Recommended Final DMSO Concentration | < 0.5% | [10] |
Visualizations
Figure 1: Simplified signaling pathway of apoptosis showing the points of inhibition by Z-VAD-FMK.
Figure 2: Experimental workflow for preparing and using Z-VAD-FMK in cell culture.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2xtaqpc.com [2xtaqpc.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
interpreting conflicting results in Z-VAD-FMK experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results in experiments using the pan-caspase inhibitor, Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: Z-VAD-FMK is supposed to inhibit apoptosis, but I'm still observing cell death. Why is this happening?
A1: While Z-VAD-FMK is a potent inhibitor of caspases and apoptosis, it can induce other forms of programmed cell death, particularly necroptosis.[1][2] By inhibiting caspase-8, Z-VAD-FMK can trigger a switch from apoptosis to a caspase-independent necroptotic pathway.[1][3] This is often characterized by an increase in PI-labeled cells without a corresponding increase in TUNEL-positive cells.[3] Additionally, Z-VAD-FMK has been shown to induce autophagic cell death in some cell lines.[4]
Q2: I'm observing an increase in autophagy markers (e.g., LC3-II) in my Z-VAD-FMK treated cells. Is this expected?
A2: Yes, this is a known off-target effect of Z-VAD-FMK. Z-VAD-FMK can induce autophagy by inhibiting N-glycanase 1 (NGLY1), an enzyme involved in the ER-associated degradation (ERAD) pathway.[4][5][6][7] This induction of autophagy is independent of its caspase-inhibitory activity.[4][5] If you wish to inhibit caspases without inducing autophagy, consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which does not have this off-target effect.[4][6][7]
Q3: My results with Z-VAD-FMK are inconsistent across different cell lines. Why?
A3: The cellular response to Z-VAD-FMK is highly context-dependent and varies between cell types. The propensity to switch from apoptosis to necroptosis or to induce autophagy depends on the specific molecular machinery of the cell line, including the expression levels of key proteins like RIPK1, RIPK3, and MLKL (for necroptosis) and components of the autophagy pathway.
Q4: What is the recommended working concentration for Z-VAD-FMK?
A4: The optimal concentration of Z-VAD-FMK can vary significantly depending on the cell type and the specific experimental conditions. Concentrations ranging from 10 µM to 100 µM are commonly reported in the literature.[8][9] It is crucial to perform a dose-response experiment to determine the minimum effective concentration for your specific cell line and apoptosis-inducing stimulus to minimize off-target effects.[10] For example, in Jurkat cells treated with anti-Fas mAb, a concentration of 20µM is suggested.[11]
Q5: Can Z-VAD-FMK affect pathways other than apoptosis, necroptosis, and autophagy?
A5: Yes, Z-VAD-FMK has been shown to have other off-target effects. These can include the inhibition of other cysteine proteases like cathepsins and calpains.[4] It is important to be aware of these potential off-target effects when interpreting your data.
Troubleshooting Guides
Issue 1: Unexpected Cell Death (Necroptosis Induction)
Symptoms:
-
Cell death is observed even in the presence of Z-VAD-FMK.
-
Increased number of Propidium Iodide (PI) positive cells.
-
TUNEL assay for apoptosis is negative or shows a reduced signal.
Possible Cause:
-
Z-VAD-FMK is inhibiting caspase-8, leading to a switch from apoptosis to RIPK1/RIPK3/MLKL-mediated necroptosis.[1][2]
Troubleshooting Steps:
-
Confirm Necroptosis:
-
Use a specific inhibitor of necroptosis, such as Necrostatin-1 (an inhibitor of RIPK1), in combination with Z-VAD-FMK.[3] If cell death is rescued, it confirms the involvement of necroptosis.
-
Analyze the phosphorylation of RIPK1, RIPK3, and MLKL by Western blot, which are key markers of necroptosis activation.[2]
-
-
Consider Alternative Inhibitors:
-
If the goal is solely to inhibit apoptosis, and necroptosis is an unwanted side effect, consider using cell lines deficient in key necroptosis mediators (e.g., RIPK3 knockout).
-
Issue 2: Increased Autophagy
Symptoms:
-
Increased punctate staining of GFP-LC3.
-
Increased levels of LC3-II protein on a Western blot.
-
Electron microscopy reveals the presence of autophagosomes.
Possible Cause:
Troubleshooting Steps:
-
Use an Alternative Caspase Inhibitor:
-
Confirm Autophagy Induction:
-
Use autophagy inhibitors like 3-methyladenine (3-MA) or bafilomycin A1 in conjunction with Z-VAD-FMK to see if the observed phenotype is reversed.[4]
-
Knockdown of key autophagy genes (e.g., ATG5, ATG7) can also confirm the role of autophagy.
-
Issue 3: Incomplete Inhibition of Apoptosis
Symptoms:
-
Markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage, DNA fragmentation) are still present, although possibly at a reduced level.
Possible Causes:
-
Insufficient Concentration: The concentration of Z-VAD-FMK may be too low to completely inhibit all caspase activity in your specific cell type and under your experimental conditions.
-
Caspase-Independent Cell Death: The cell death stimulus you are using may also activate caspase-independent cell death pathways.[12]
Troubleshooting Steps:
-
Optimize Z-VAD-FMK Concentration:
-
Perform a dose-response curve to determine the optimal concentration of Z-VAD-FMK for your experiment.
-
-
Investigate Caspase-Independent Pathways:
-
Explore other potential cell death mechanisms that may be activated by your stimulus.
-
Data Presentation
Table 1: Common Working Concentrations of Z-VAD-FMK in Different Cell Lines
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Observed Effect | Reference |
| Jurkat | Anti-Fas mAb | 20 µM | Inhibition of apoptosis | [11] |
| THP-1 | Various | 10 µM | Inhibition of apoptosis | [8] |
| HL60 | Camptothecin | 50 µM | Abolished apoptotic morphology | [8] |
| Human Neutrophils | TNFα | 1-30 µM | Blocks TNFα-stimulated apoptosis | [8] |
| Human Neutrophils | TNFα | > 100 µM | Enhances TNFα-induced apoptosis | [8] |
| A549 | Doxorubicin | 50 µM | Suppressed doxorubicin-induced apoptosis | [13] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 20, 40, 80 µM | Promoted LPS-induced necroptosis | [1] |
| Human Granulosa Cells | Etoposide | 50 µM | Protects from etoposide-induced cell death | [14] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Apoptosis in Jurkat Cells
-
Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 cells/mL in a 96-well plate.
-
Z-VAD-FMK Pre-treatment: Pre-treat cells with the desired concentration of Z-VAD-FMK (e.g., 20 µM) or vehicle (DMSO) for 1 hour.[13]
-
Apoptosis Induction: Induce apoptosis by adding an appropriate stimulus (e.g., 1 µM staurosporine or anti-Fas antibody).[9]
-
Incubation: Incubate the cells for the desired time period (e.g., 5 hours).[9]
-
Analysis: Assess apoptosis using methods such as a caspase activity assay, Annexin V/PI staining followed by flow cytometry, or Western blotting for cleaved PARP and caspase-3.
Protocol 2: Induction of Necroptosis in Macrophages
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) as per standard protocols.
-
Pre-treatment: Pre-treat BMDMs with Z-VAD-FMK (e.g., 20-80 µM) for 30 minutes.[1]
-
Necroptosis Induction: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL).[1]
-
Analysis: Measure cell death by PI staining and flow cytometry. Analyze the expression of necroptosis markers like p-RIP1, p-RIP3, and p-MLKL by Western blot.[1][2]
Mandatory Visualization
Caption: Conflicting outcomes of Z-VAD-FMK treatment.
Caption: Troubleshooting workflow for unexpected cell death.
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lb-agar-miller.com [lb-agar-miller.com]
- 11. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating Caspase Inhibition by Z-VAD-FMK: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of experimental reagents is paramount. This guide provides a comprehensive comparison for validating the inhibitory effect of the pan-caspase inhibitor Z-VAD-FMK, utilizing a negative control to ensure data integrity and accurate interpretation of results.
The broad-spectrum caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), is a widely utilized tool for studying apoptosis. It functions by irreversibly binding to the catalytic site of most caspases, thereby blocking the apoptotic signaling cascade.[1][2] However, to confidently attribute observed cellular effects to caspase inhibition, it is crucial to employ a proper negative control. The inactive analogue, Z-FA-FMK (carbobenzoxy-phenylalanyl-alanyl-fluoromethylketone), serves as an ideal negative control as it does not inhibit caspases and can help differentiate between specific caspase inhibition and potential off-target effects.
This guide presents a comparative analysis of Z-VAD-FMK and its negative control, Z-FA-FMK, through various experimental assays. Additionally, it explores an alternative pan-caspase inhibitor, Q-VD-OPh, which may offer enhanced specificity.
Comparative Analysis of Z-VAD-FMK and Z-FA-FMK
To validate the specific inhibitory action of Z-VAD-FMK, a head-to-head comparison with Z-FA-FMK is essential. The following tables summarize the expected outcomes from key apoptosis and caspase activity assays when cells are treated with an apoptosis-inducing agent in the presence of either inhibitor.
| Assay | Apoptosis Inducer Alone | Inducer + Z-VAD-FMK | Inducer + Z-FA-FMK (Negative Control) |
| Annexin V-FITC/PI Staining (% Apoptotic Cells) | High | Low | High |
| Caspase-3/7 Activity (Luminescence) | High | Low | High |
| Western Blot: Cleaved Caspase-3 | Present | Absent/Reduced | Present |
| Western Blot: Cleaved PARP | Present | Absent/Reduced | Present |
Table 1: Expected Outcomes of Apoptosis and Caspase Activity Assays. This table illustrates the anticipated results when using Z-VAD-FMK and its negative control, Z-FA-FMK, in common assays for apoptosis. The data demonstrates that Z-VAD-FMK specifically inhibits apoptosis and caspase activity, while Z-FA-FMK does not.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the validation process in your laboratory.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Protocol:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include control groups treated with the vehicle, Z-VAD-FMK (typically 20-50 µM), and Z-FA-FMK (at the same concentration as Z-VAD-FMK).
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase Activity Assay: Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of effector caspases-3 and -7.[5][6][7][8]
Protocol:
-
Plate cells in a white-walled 96-well plate and induce apoptosis in the presence of Z-VAD-FMK or Z-FA-FMK.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate reader.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This technique detects the active, cleaved forms of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.[9][10][11][12]
Protocol:
-
After treatment with the apoptosis inducer and inhibitors, lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 (Asp175) and cleaved PARP (Asp214). A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Figure 1: Experimental workflow for validating Z-VAD-FMK.
Figure 2: Apoptotic signaling pathway and Z-VAD-FMK inhibition.
Off-Target Effects and Alternative Inhibitors
While Z-VAD-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. Studies have shown that under certain conditions, Z-VAD-FMK can induce non-apoptotic cell death pathways such as necroptosis and autophagy.[13][14][15][16][17] This underscores the importance of using the Z-FA-FMK negative control to ensure that the observed phenotype is a direct result of caspase inhibition.
For researchers requiring a more specific pan-caspase inhibitor with potentially fewer off-target effects, Q-VD-OPh (quinoline-valyl-aspartyl-[2,6-difluorophenoxy]-methylketone) presents a viable alternative.[18][19][20][21] Q-VD-OPh has been reported to be more potent than Z-VAD-FMK in inhibiting caspases and does not appear to induce necroptosis.[17][18]
| Feature | Z-VAD-FMK | Q-VD-OPh |
| Target | Pan-caspase | Pan-caspase |
| Potency | Effective at µM concentrations | Effective at nM to low µM concentrations |
| Off-Target Effects | Can induce necroptosis and autophagy | Reportedly fewer off-target effects |
| Toxicity | Potential for toxicity at higher concentrations | Generally considered less toxic |
Table 2: Comparison of Z-VAD-FMK and Q-VD-OPh. This table provides a brief comparison of the two pan-caspase inhibitors, highlighting the potential advantages of using Q-VD-OPh in certain experimental contexts.
Conclusion
Validating the specificity of caspase inhibition by Z-VAD-FMK is a critical step in apoptosis research. By employing the inactive control Z-FA-FMK and utilizing the experimental protocols outlined in this guide, researchers can confidently attribute their findings to the targeted inhibition of caspases. Furthermore, considering alternative inhibitors like Q-VD-OPh may provide a more refined approach for dissecting the intricate mechanisms of programmed cell death. This rigorous approach to experimental design and data interpretation will ultimately lead to more robust and reproducible scientific discoveries.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The anti-caspase inhibitor Q-VD-OPH prevents AIDS disease progression in SIV-infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing Z-VAD-FMK with specific caspase inhibitors like Z-DEVD-FMK
In the intricate landscape of apoptosis research, the use of caspase inhibitors is fundamental to dissecting the molecular mechanisms of programmed cell death. Among the most widely utilized are the pan-caspase inhibitor Z-VAD-FMK and the more specific caspase-3 inhibitor Z-DEVD-FMK. This guide provides a detailed comparison of these two critical research tools, offering insights into their specificity, off-target effects, and experimental applications to aid researchers in selecting the appropriate inhibitor for their needs.
Differentiating by Specificity: A Broad vs. Targeted Approach
The primary distinction between Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) and this compound (carbobenzoxy-aspartyl-glutamyl-valyl-aspartyl-[O-methyl]-fluoromethylketone) lies in their target range within the caspase family.
Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor.[1][2] It is designed to bind to the catalytic site of a wide array of caspases, thereby providing a comprehensive blockade of the apoptotic cascade.[2] This makes it an invaluable tool for determining whether a cellular process is caspase-dependent.
This compound , conversely, is recognized as a more specific inhibitor of caspase-3, a key executioner caspase.[3][4] However, it is important to note that while its primary target is caspase-3, it also demonstrates inhibitory activity against other caspases, including caspase-6, -7, -8, and -10. One study has even shown that in a particular cell-virus system, this compound and Z-VAD-FMK exhibit similar inhibitory capabilities against caspases-3, -8, and -9.[5]
Quantitative Comparison of Inhibitory Action
| Inhibitor | Target Caspases | Reported IC50 Values | Key Considerations |
| Z-VAD-FMK | Pan-caspase (broad spectrum) | Varies depending on the specific caspase and assay conditions. | Offers a complete blockade of caspase activity.[1][2] |
| This compound | Primarily Caspase-3; also inhibits Caspases-6, -7, -8, and -10. | 18 µM for Caspase-3.[3][4] | More targeted than Z-VAD-FMK but not entirely specific to Caspase-3. |
Beyond Caspases: Off-Target Effects and Alternative Cellular Pathways
A critical consideration in the use of these inhibitors is their potential for off-target effects, which can significantly influence experimental outcomes and interpretation.
Z-VAD-FMK has been documented to induce alternative cell death pathways. Under certain conditions, its inhibition of caspases can shift the cellular response from apoptosis to necroptosis, a form of programmed necrosis. Furthermore, Z-VAD-FMK has been shown to induce autophagy in some cell types.
This compound also exhibits off-target effects, most notably the inhibition of calpain, a family of calcium-dependent cysteine proteases. This dual-inhibitory action can be a confounding factor in studies aiming to specifically dissect caspase-3-mediated events.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the canonical caspase activation pathways and highlights the points of intervention for both Z-VAD-FMK and this compound.
Caption: Caspase activation pathways and inhibitor targets.
Experimental Workflow for Comparative Analysis
To empirically compare the efficacy and specificity of Z-VAD-FMK and this compound, a well-defined experimental workflow is essential. The following diagram outlines a typical approach using a model cell line such as Jurkat cells.
Caption: Workflow for comparing caspase inhibitors.
Detailed Experimental Protocols
Cell Culture and Induction of Apoptosis in Jurkat Cells
-
Cell Line: Jurkat cells (human T lymphocyte cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Apoptosis:
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
To induce apoptosis, treat cells with 1 µM staurosporine.[6] An untreated control group should be maintained in parallel.
-
Inhibitor Treatment
-
Prepare stock solutions of Z-VAD-FMK and this compound in DMSO. A typical stock concentration is 10-20 mM.
-
Thirty minutes prior to the addition of staurosporine, pre-treat the cells with the inhibitors at the desired final concentrations. A common starting concentration for both inhibitors is 20-50 µM.[7] A vehicle control group (DMSO only) must be included.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3 by detecting the cleavage of a fluorogenic substrate, such as Ac-DEVD-AMC.[8][9][10][11][12]
-
Reagents:
-
Procedure:
-
After the desired incubation time, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well black plate, add the cell lysate to the Assay Buffer.
-
Add the Ac-DEVD-AMC substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.[8][9][10] Readings can be taken kinetically or as an endpoint measurement.
-
Western Blot for Cleaved PARP and Cleaved Caspase-3
Western blotting provides a qualitative and semi-quantitative assessment of apoptosis by detecting the cleavage of key proteins.[13][14][15][16][17]
-
Procedure:
-
Prepare cell lysates as described for the caspase activity assay.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
The choice between Z-VAD-FMK and this compound hinges on the specific experimental question. Z-VAD-FMK is the inhibitor of choice for determining if a process is broadly caspase-dependent. This compound is more appropriate for studies aiming to investigate the role of the executioner caspase-3, although its inhibitory effects on other caspases and calpain must be considered when interpreting the data. For robust and unambiguous results, it is recommended to complement inhibitor studies with other techniques, such as genetic approaches (e.g., siRNA or CRISPR/Cas9-mediated knockout of specific caspases). By carefully considering the specificity, potential off-target effects, and employing rigorous experimental design, researchers can effectively utilize these inhibitors to unravel the complex signaling networks governing apoptosis.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 15. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Z-VAD-FMK's Efficacy Across Diverse Apoptosis Models
The pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), is a cornerstone tool in apoptosis research, prized for its broad-spectrum activity against caspases, the key executioners of programmed cell death. However, its efficacy can vary significantly depending on the apoptotic stimulus, the cell type, and the experimental conditions. This guide provides a comparative analysis of Z-VAD-FMK's performance in different apoptosis models, supported by experimental data and detailed protocols to aid researchers in their experimental design and interpretation.
Z-VAD-FMK is a cell-permeant, irreversible inhibitor that binds to the catalytic site of most caspases, thereby blocking the apoptotic signaling cascade.[1][2] It is widely used to determine whether a specific cell death process is caspase-dependent. While it is a potent inhibitor of apoptosis induced by a variety of stimuli, its effectiveness is not universal, and in some contexts, it can even promote a switch from apoptosis to other forms of cell death, such as necrosis.[3][4]
Comparative Efficacy of Z-VAD-FMK in Various Apoptosis Models
The following tables summarize the efficacy of Z-VAD-FMK in inhibiting apoptosis induced by different stimuli across various cell lines. The data highlights the variability in effective concentrations and the extent of inhibition.
Table 1: Z-VAD-FMK Efficacy in Staurosporine-Induced Apoptosis
| Cell Line | Staurosporine Concentration | Z-VAD-FMK Concentration | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Up to 500 nM | Not specified | Reduced apoptosis | [5] |
| SH-SY5Y (Human Neuroblastoma) | > 500 nM | Not specified | Continued to inhibit caspases and apoptotic phenotype, but not cell death | [5] |
| Rat Neonatal Cardiac Myocytes | 0.25-1 µM | 10 µM | 5.8% reduction in apoptosis | [6] |
| Rat Neonatal Cardiac Myocytes | 0.25-1 µM | 50 µM | 39.1% reduction in apoptosis (P<0.01) | [6] |
| Rat Neonatal Cardiac Myocytes | 0.25-1 µM | 100 µM | 53.8% reduction in apoptosis (P<0.01) | [6] |
| Bovine Lens Epithelial Cells | 1 µM | 20 µM | Partially inhibited the increase in TUNEL-positive cells | [7] |
| A549 (Human Lung Carcinoma) | Not specified | 0.125 to 0.5 mM | Did not affect staurosporine-induced apoptosis | [8] |
| Mouse Cortical Neurons | Not specified | Not specified | Attenuated apoptosis | [9] |
Table 2: Z-VAD-FMK Efficacy in TNF-α-Induced Apoptosis
| Cell Line/Model | TNF-α Concentration | Z-VAD-FMK Concentration | Observed Effect | Reference |
| Mouse Hepatocytes (in vitro) | 10 ng/mL (+ 0.1 µg/mL Actinomycin D) | 50 µmol/L | Completely blocked apoptosis at 24 hours, but cells died by necrosis at 48 hours | [3] |
| Neutrophils | Not specified | 1-30 µM | Completely blocked TNF-α-stimulated apoptosis | [10] |
| Neutrophils | Not specified | > 100 µM | Enhanced TNF-α-induced cell death | [10] |
| Mice (in vivo) | Not specified | 300 µg | Decreased enterocyte detachment and apoptosis | [11] |
| A549 (Human Lung Carcinoma) | Not specified | Not specified | Inhibited TNF-induced apoptosis in a dose-dependent manner | [8] |
Table 3: Z-VAD-FMK Efficacy in Other Apoptosis Models
| Apoptosis Inducer | Cell Line/Model | Z-VAD-FMK Concentration | Observed Effect | Reference |
| Fas Ligand (FasL) | Jurkat T cells | 20µM | Inhibition of Fas-mediated apoptosis | [2] |
| Etoposide | Human Granulosa Cell Lines (GC1a, HGL5, COV434) | 50 µM | Protected cells from etoposide-induced cell death | [12] |
| Irofulven | LNCaP-Pro5 (Prostate Cancer) | Not specified | Profoundly suppressed DNA fragmentation | [13] |
| Oxygen-Glucose Deprivation | Mouse Cortical Neurons | Not specified | Attenuated the apoptotic component of cell death | [9] |
Mechanism of Action and Signaling Pathways
Z-VAD-FMK primarily functions by inhibiting the proteolytic activity of caspases. In both the extrinsic and intrinsic apoptotic pathways, the activation of initiator caspases (like caspase-8 and caspase-9) leads to a cascade of effector caspase activation (like caspase-3), ultimately resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Z-VAD-FMK intervenes by irreversibly binding to the active site of these caspases, thus halting the progression of apoptosis.
Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways by targeting caspases.
Experimental Protocols
General Protocol for Assessing Z-VAD-FMK Efficacy in Cell Culture
This protocol outlines a typical workflow for evaluating the ability of Z-VAD-FMK to inhibit apoptosis induced by a chemical agent.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prevention of the staurosporine-induced apoptosis by Bcl-X(L), but not by Bcl-2 or caspase inhibitors, allows the extensive differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TNF-induced enterocyte apoptosis and detachment in mice: induction of caspases and prevention by a caspase inhibitor, ZVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Pan-Caspase Inhibitors for In Vivo Anti-Apoptotic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used pan-caspase inhibitor, Z-VAD-FMK, with its alternatives for in vivo validation of anti-apoptotic effects. This document is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by presenting available data on efficacy, and experimental protocols.
Introduction to Pan-Caspase Inhibitors
Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. Pan-caspase inhibitors are broad-spectrum agents that block the activity of multiple caspases, thereby preventing apoptotic cell death. Z-VAD-FMK is a well-established and widely used pan-caspase inhibitor in apoptosis research. However, several alternatives with distinct characteristics are also available. This guide evaluates Z-VAD-FMK and its key alternatives: Boc-D-FMK, Emricasan (IDN-6556), VX-765 (Belnacasan), and Q-VD-OPh.
In Vivo Performance Comparison
Direct head-to-head in vivo comparative studies of pan-caspase inhibitors are limited in publicly available literature. The following tables summarize the in vivo anti-apoptotic effects of Z-VAD-FMK and its alternatives based on individual studies.
Z-VAD-FMK: In Vivo Anti-Apoptotic Efficacy
| Animal Model | Apoptotic Stimulus | Dosage and Administration | Key Findings |
| SCID Mice | Ischemia/reperfusion injury post-ovarian tissue transplantation | 50 μM in collagen matrix, xenotransplantation | Slightly improved primary follicular preservation and reduced global apoptosis after 3 weeks.[1] |
| Pregnant Mice | Intraperitoneal heat-killed Group B Streptococcus | 10 mg/kg, intraperitoneal injection | Delayed, but did not prevent, preterm delivery.[2] |
| Mice | Lipopolysaccharide (LPS) challenge (endotoxic shock) | 5, 10, and 20 μg/g, intraperitoneal injection | Significantly reduced mortality and alleviated disease by inducing macrophage necroptosis and promoting MDSC-mediated inhibition of macrophage activation.[3] |
| Rats | Radiation-induced neuronal apoptosis | 2 μg in 10 μl vehicle, intracerebroventricular infusion | Reduced the number of TUNEL-positive cells in the hypoglossal nucleus.[4] |
Boc-D-FMK: In Vivo Anti-Apoptotic Efficacy
| Animal Model | Apoptotic Stimulus | Dosage and Administration | Key Findings |
| Rats | Bile duct ligation | 1.5 mg/kg, intravenous followed by intraperitoneal injections | Attenuated hepatocyte apoptosis. |
Emricasan (IDN-6556): In Vivo Anti-Apoptotic Efficacy
| Animal Model | Apoptotic Stimulus | Dosage and Administration | Key Findings |
| Mice | High-fat diet-induced non-alcoholic steatohepatitis (NASH) | 0.3 mg/kg/day, oral gavage | Substantially attenuated hepatocyte apoptosis, and reduced liver injury and inflammation.[5] |
| Rats | Carbon tetrachloride (CCl4)-induced cirrhosis | Not specified in snippets | Ameliorated portal hypertension and liver fibrosis.[6] |
| Tg.rasH2 Mice | Carcinogenicity study | 10, 25, and 75 mg/kg/day in diet for 26 weeks | No evidence of carcinogenicity. |
VX-765 (Belnacasan): In Vivo Anti-Apoptotic Efficacy
| Animal Model | Apoptotic Stimulus | Dosage and Administration | Key Findings |
| Rats | Myocardial ischemia-reperfusion injury | 32 mg/kg, intravenous bolus | Reduced infarct size and preserved ventricular function.[7] |
| Humanized Mice | HIV-1 infection | 200 mg/kg, intraperitoneal injection | Reduced immune activation and CD4+ T cell depletion.[8] |
Q-VD-OPh: In Vivo Anti-Apoptotic Efficacy
| Animal Model | Apoptotic Stimulus | Dosage and Administration | Key Findings |
| Rhesus Macaques | Simian Immunodeficiency Virus (SIV) infection | 20 mg/kg, intravenous injection | Prevented T cell death and AIDS disease progression. |
| Mice | Stroke (unilateral hypoxia-ischemia) | 20 mg/kg, intraperitoneal injection | Reduced apoptosis and levels of inflammatory chemokines.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. The following sections provide generalized methodologies for the administration of Z-VAD-FMK and its alternatives, based on published literature. Researchers should optimize these protocols for their specific experimental models.
Z-VAD-FMK Administration Protocol
-
Preparation: Z-VAD-FMK is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in a buffered solution like phosphate-buffered saline (PBS) or saline for in vivo administration. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage: Dosages vary significantly depending on the animal model and the route of administration, ranging from µg/g to mg/kg.
-
Administration: Common routes of administration include intraperitoneal injection, intravenous injection, and direct tissue application (e.g., in a collagen matrix for transplantation studies).[1][2][3] For central nervous system applications where the blood-brain barrier is a concern, intracerebroventricular infusion may be necessary.[4]
-
Timing: The inhibitor is often administered shortly before or concurrently with the apoptotic stimulus.
Boc-D-FMK Administration Protocol
-
Preparation: Boc-D-FMK is soluble in DMSO and can be diluted in vehicles like corn oil for in vivo use.
-
Dosage: A dosage of 1.5 mg/kg has been reported in a rat model of bile duct ligation.
-
Administration: A combination of intravenous and intraperitoneal injections has been used.
-
Timing: The initial dose can be administered immediately after the apoptotic stimulus, followed by subsequent doses over several days.
Emricasan Administration Protocol
-
Preparation: Emricasan is orally bioavailable and can be administered via oral gavage.
-
Dosage: A dose of 0.3 mg/kg/day has been shown to be effective in a mouse model of NASH.[5]
-
Administration: Oral gavage is a common route of administration.
-
Timing: Chronic daily administration is often employed in long-term disease models.[5]
VX-765 Administration Protocol
-
Preparation: VX-765 can be dissolved in vehicles such as 20% Cremophor for intraperitoneal injection.[8]
-
Dosage: Dosages can range from 32 mg/kg for acute studies to 200 mg/kg for chronic studies.[7][8]
-
Administration: Intravenous and intraperitoneal injections are common routes.
-
Timing: Administration can be just prior to the apoptotic stimulus or on a daily basis for longer-term studies.[7][8]
Q-VD-OPh Administration Protocol
-
Preparation: Q-VD-OPh is soluble in DMSO.
-
Dosage: A common in vivo dose is 20 mg/kg.[9]
-
Administration: Intraperitoneal and intravenous injections are frequently used.
-
Timing: Administration can be as a single dose or repeated daily depending on the experimental design.
Signaling Pathways and Experimental Workflow
Caspase-Dependent Apoptosis Signaling Pathway
The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, both of which converge on the activation of executioner caspases. Pan-caspase inhibitors like Z-VAD-FMK block the activity of these caspases, thereby inhibiting apoptosis.
Caption: Caspase-dependent apoptosis pathways and the inhibitory action of pan-caspase inhibitors.
General Experimental Workflow for In Vivo Validation
The following diagram outlines a typical experimental workflow for validating the anti-apoptotic effect of a pan-caspase inhibitor in an in vivo model.
Caption: A generalized workflow for in vivo studies of anti-apoptotic compounds.
Conclusion
Z-VAD-FMK remains a valuable tool for in vivo studies of apoptosis. However, alternatives such as Boc-D-FMK, Emricasan, VX-765, and Q-VD-OPh offer a range of options with different properties, including oral bioavailability and potentially different off-target effects. The choice of inhibitor should be guided by the specific experimental model, the desired route of administration, and the particular caspases of interest. While direct comparative in vivo data is not extensive, the information compiled in this guide provides a foundation for making an informed decision for your research. Further investigation into the specific context of your study is always recommended.
References
- 1. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Emricasan Ameliorates Portal Hypertension and Liver Fibrosis in Cirrhotic Rats Through a Hepatocyte‐Mediated Paracrine Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 9. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Z-VAD-FMK: A Comparative Guide to Its Efficacy as a Pan-Caspase Inhibitor in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), summarizing its effectiveness in various tissues and comparing its performance with other caspase inhibitors. This document is intended to serve as a valuable resource for researchers investigating apoptosis, necroptosis, and related cellular processes.
Abstract
Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely utilized in biological research to prevent apoptosis. By binding to the catalytic site of caspases, it effectively blocks the apoptotic signaling cascade. However, its efficacy and downstream effects can vary significantly across different tissue types and experimental conditions. This guide delves into the quantitative data available in the literature, presents detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways it modulates.
Comparative Efficacy of Caspase Inhibitors
The inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. While Z-VAD-FMK is a broad-spectrum inhibitor, its effectiveness can be compared with other caspase inhibitors such as Q-VD-OPh and Boc-D-FMK. The following tables summarize the available IC50 data across various contexts.
| Inhibitor | Target Caspases | IC50 Range | Cell/Tissue Type | Reference |
| Z-VAD-FMK | Pan-caspase (except caspase-2) | 0.0015 - 5.8 mM | Tumor cell lines | [1] |
| Pan-caspase | 10 - 100 µM (effective concentration) | Jurkat T-cells, THP.1 cells | [2][3] | |
| Pan-caspase | 50 µM (effective concentration) | Human granulosa cell lines | [4] | |
| Q-VD-OPh | Pan-caspase (caspases 1, 3, 8, 9) | 25 - 400 nM | General | [5] |
| Boc-D-FMK | Broad-spectrum caspase inhibitor | 39 µM | Neutrophils (TNFα-stimulated apoptosis) | [6][7][8][9][10] |
Note: The wide IC50 range reported for Z-VAD-FMK in tumor cells suggests significant variability depending on the specific cell line and experimental conditions. Q-VD-OPh generally exhibits higher potency with IC50 values in the nanomolar range.
Experimental Protocols
Accurate and reproducible experimental design is paramount when evaluating the efficacy of any inhibitor. Below are detailed protocols for key assays used to assess the effects of Z-VAD-FMK.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases p-nitroaniline (pNA). The amount of pNA produced is proportional to caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein (e.g., 50-100 µg) from each sample to individual wells.
-
Add the caspase-3 substrate Ac-DEVD-pNA to a final concentration of 200 µM.
-
Add assay buffer to bring the total volume to the desired amount (e.g., 100 µL).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-3 activity by comparing the absorbance of treated samples to untreated controls.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your cell culture.
-
Harvest cells (including any floating cells) and centrifuge.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add PI to the cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Fragmentation Analysis by TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells with a solution of 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
-
TUNEL Staining:
-
Incubate the cells with a TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP.
-
Incubate at 37°C in a humidified chamber, protected from light.
-
-
Microscopy:
-
Wash the cells and mount on slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Signaling Pathways and Experimental Workflows
Z-VAD-FMK's primary mechanism of action is the inhibition of caspases, which are central to the apoptotic pathway. However, under certain conditions, its inhibition of caspase-8 can lead to an alternative form of programmed cell death called necroptosis.
Apoptosis Inhibition Pathway
The following diagram illustrates the canonical extrinsic and intrinsic apoptotic pathways and the point of intervention by Z-VAD-FMK.
Necroptosis Induction Pathway
When caspase-8 is inhibited by Z-VAD-FMK in the presence of certain stimuli (like TNF-α), the cell can switch to a caspase-independent form of programmed necrosis.[7][11][12] This pathway involves the activation of RIPK1 and RIPK3 kinases.
Experimental Workflow for Evaluating Caspase Inhibitors
This workflow outlines the general steps for assessing the efficacy of a caspase inhibitor like Z-VAD-FMK in a cell-based assay.
Conclusion
Z-VAD-FMK remains a cornerstone tool for studying apoptosis and other forms of programmed cell death. Its broad-spectrum caspase inhibition provides a robust method for preventing apoptosis in a wide range of experimental systems. However, researchers must be cognizant of its potential to induce necroptosis, particularly when caspase-8 is a key regulator of the cellular response. Furthermore, for studies requiring higher potency or specificity, alternative inhibitors like Q-VD-OPh may be more suitable. The choice of inhibitor and its concentration should be carefully considered and empirically determined for each specific tissue and experimental model. This guide provides a foundational understanding to aid in the effective use of Z-VAD-FMK in research and drug development.
References
- 1. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. BOC-D-FMK |CAS 634911-80-1|DC Chemicals [dcchemicals.com]
- 11. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Z-DEVD-FMK
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the caspase-3 inhibitor, Z-DEVD-FMK, ensuring a secure laboratory environment and regulatory compliance.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a commonly used irreversible caspase-3 inhibitor. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring the safety of laboratory personnel. The following information is intended to supplement, not replace, your institution's established safety protocols and local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₁FN₄O₁₂ | [1] |
| Molecular Weight | 668.66 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (10 mg/ml) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocol: this compound Disposal
This protocol outlines a step-by-step procedure for the safe disposal of this compound, incorporating principles of chemical inactivation for fluoromethyl ketone (FMK) compounds. The FMK group is an electrophilic warhead that covalently modifies the active site cysteine of caspases. This reactivity can be leveraged for its inactivation.
Materials:
-
Waste this compound (solid or in solution, e.g., DMSO)
-
Sodium hypochlorite solution (household bleach, ~5-6%) or a suitable oxidizing agent
-
Sodium thiosulfate (for quenching excess bleach)
-
pH indicator strips
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container
-
Chemical fume hood
Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and any associated chemicals.
-
Work in a Ventilated Area: All steps of the disposal procedure should be performed in a certified chemical fume hood to avoid inhalation of any vapors.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Chemical Inactivation (for bulk quantities or as required by local regulations):
-
Dilution: If working with a concentrated stock solution of this compound in DMSO, dilute it with a compatible solvent to reduce its concentration.
-
Oxidation: Slowly add a dilute solution of sodium hypochlorite (bleach) to the this compound waste. The oxidative properties of bleach can help to degrade the peptide and the reactive FMK moiety. The reaction should be performed with caution as it may be exothermic.
-
Monitoring: Allow the mixture to react for a sufficient period (e.g., several hours to overnight) to ensure complete degradation.
-
Quenching: After the inactivation period, neutralize any excess sodium hypochlorite by adding a solution of sodium thiosulfate until the oxidizing agent is consumed.
-
pH Neutralization: Check the pH of the final solution using pH indicator strips. Neutralize the solution to a pH between 6 and 8 by adding a suitable acid or base (e.g., dilute hydrochloric acid or sodium bicarbonate) as needed.
-
-
Final Disposal:
-
Aqueous Waste: The neutralized and inactivated aqueous solution should be disposed of as hazardous aqueous waste in a properly labeled container.
-
Solid Waste: Unused solid this compound should be disposed of in its original container, clearly labeled as hazardous chemical waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated solid hazardous waste container.
-
-
Regulatory Compliance: Always dispose of the final waste product in accordance with all applicable local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Mandatory Visualizations
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade. This compound acts as an irreversible inhibitor of activated Caspase-3, thereby blocking the downstream events of apoptosis.
Caption: The role of this compound in inhibiting the Caspase-3 mediated apoptotic pathway.
This compound Disposal Workflow
This diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: A step-by-step logical workflow for the safe disposal of this compound.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for everyone.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-Devd-fmk
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Devd-fmk, a specific and irreversible caspase-3 inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE and engineering controls to be used.
| Control Type | Recommendation |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation. |
| Eye/Face Protection | Wear safety glasses with side-shields. |
| Hand Protection | Wear chemical-resistant gloves (e.g., polychloroprene or natural latex). |
| Skin and Body Protection | Wear a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or when aerosols may be generated. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid inhalation of dust or aerosols.[1]
-
Work in a well-ventilated area or under a fume hood.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Reconstituted this compound in DMSO can be stored in small aliquots at -20°C.[2]
-
Avoid multiple freeze-thaw cycles.[2]
Emergency and First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spillage and Disposal Plan
In the case of a spill, and for routine disposal, the following procedures should be followed.
Spillage:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Ventilate the area.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. While some sources suggest that small quantities may be disposed of with solid waste, this should be confirmed with your local authorities.
This compound Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
